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Foundational

An In-depth Technical Guide to 3-Methylisoquinolin-7-ol Hydrobromide: Structure, Properties, and Synthesis

This guide provides a detailed technical overview of 3-Methylisoquinolin-7-ol hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct exper...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical overview of 3-Methylisoquinolin-7-ol hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and established principles of organic chemistry to present a comprehensive profile. All predicted data and proposed methodologies should serve as a foundation for experimental verification.

Molecular Structure and Physicochemical Properties

The fundamental identity of any chemical entity lies in its structure. 3-Methylisoquinolin-7-ol hydrobromide is an organic salt consisting of a protonated 3-Methylisoquinolin-7-ol cation and a bromide anion. The core of the cation is the isoquinoline scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This core is functionalized with a methyl group at the 3-position and a hydroxyl group at the 7-position. The nitrogen atom of the isoquinoline ring is basic and is protonated in the hydrobromide salt form.

A placeholder for the generated chemical structure diagram of 3-Methylisoquinolin-7-ol Hydrobromide.

The presence of both a hydroxyl (phenolic) group and a basic nitrogen atom within the same molecule suggests amphiprotic character, while the methyl group adds lipophilicity. The hydrobromide salt form is typically employed to enhance crystallinity and aqueous solubility, which are advantageous properties for handling and formulation in research settings.

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValueBasis
Molecular Formula C₁₀H₁₀BrNOCalculated
Molecular Weight 240.10 g/mol Calculated
Appearance Predicted: White to off-white crystalline solidAnalogy to similar isoquinoline salts
Solubility Predicted: Soluble in water and polar organic solvents like methanol and ethanol. Limited solubility in nonpolar solvents.Based on salt form and presence of polar functional groups.[1][2]
pKa (Phenolic -OH) Predicted: ~9-10Analogy to 7-isoquinolinol and other substituted phenols.
pKa (Isoquinolinium N-H) Predicted: ~5-6Analogy to 3-methylisoquinoline.[3]

Proposed Synthesis and Characterization

The synthesis of substituted isoquinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold.[4][5] A plausible synthetic strategy for 3-Methylisoquinolin-7-ol would involve the construction of the isoquinoline core from appropriately substituted benzene precursors.

Synthetic Approach: The Pomeranz-Fritsch Reaction

One of the most effective methods for isoquinoline synthesis is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[6][7][8] To achieve the desired 3-methyl and 7-hydroxy substitution pattern, a meta-hydroxybenzaldehyde derivative would be a logical starting point. The hydroxyl group would likely need to be protected during the strongly acidic cyclization step.

G start m-Benzyloxybenzaldehyde step1 Condensation with Aminoacetone dimethyl acetal start->step1 intermediate1 Schiff Base Intermediate step1->intermediate1 step2 Acid-Catalyzed Cyclization (Pomeranz-Fritsch) intermediate1->step2 intermediate2 3-Methyl-7-benzyloxyisoquinoline step2->intermediate2 step3 Deprotection (e.g., H₂, Pd/C) intermediate2->step3 product 3-Methylisoquinolin-7-ol step3->product final_step Treatment with HBr product->final_step final_product 3-Methylisoquinolin-7-ol Hydrobromide final_step->final_product

Caption: Proposed synthetic workflow for 3-Methylisoquinolin-7-ol Hydrobromide.

Experimental Protocol (Hypothetical):

  • Protection: The hydroxyl group of 3-hydroxybenzaldehyde is protected, for example, as a benzyl ether, to yield 3-(benzyloxy)benzaldehyde. This is a standard procedure to prevent side reactions under acidic conditions.

  • Schiff Base Formation: The protected aldehyde is condensed with aminoacetone dimethyl acetal. This reaction forms the key benzalaminoacetal intermediate required for the cyclization.[8]

  • Cyclization: The intermediate is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce intramolecular electrophilic aromatic substitution, closing the ring to form the isoquinoline nucleus. This step yields 3-methyl-7-(benzyloxy)isoquinoline.[6][8]

  • Deprotection: The benzyl protecting group is removed, typically via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), to yield the free phenol, 3-Methylisoquinolin-7-ol.

  • Salt Formation: The final product is obtained by treating a solution of the free base with hydrobromic acid, followed by crystallization.

Alternative Synthetic Routes

Other established methods like the Bischler-Napieralski reaction could also be adapted.[9][10][11] This would typically involve the cyclization of a β-phenylethylamide. The required starting material would be an N-acetyl-2-(3-hydroxyphenyl)propanamine derivative, which is then cyclized using a dehydrating agent like POCl₃ or P₂O₅.

Spectroscopic Characterization (Predicted)

The structural elucidation of the final compound would rely on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The spectrum is expected to show a singlet for the methyl group around 2.5 ppm. Aromatic protons on both rings will appear in the 7.0-9.0 ppm region, with specific splitting patterns dictated by their positions. A broad singlet corresponding to the phenolic -OH and a downfield signal for the N-H proton of the isoquinolinium ion would also be anticipated.

  • ¹³C NMR Spectroscopy: The spectrum would show a signal for the methyl carbon around 20-25 ppm. Aromatic carbons would resonate in the 110-150 ppm range, with the carbon bearing the hydroxyl group appearing further downfield.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch around 3200-3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and C=C/C=N stretching vibrations in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak for the free base (cation) at m/z corresponding to C₁₀H₉NO.

Potential Biological and Pharmacological Significance

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[5][12][13][14] Derivatives of isoquinoline are known to exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][13][15]

The specific combination of a methyl group at the 3-position and a hydroxyl group at the 7-position in 3-Methylisoquinolin-7-ol suggests several avenues for biological activity. The hydroxyl group, in particular, can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets like enzyme active sites. Hydroxyquinolines and isoquinolines are known metal chelators, a property that underpins much of their biological activity, including antimicrobial and anticancer effects.[16][17]

cluster_pathway Hypothetical Mechanism of Action: Kinase Inhibition Compound 3-Methylisoquinolin-7-ol Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Competes with Compound Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Inhibition of Cell Growth & Proliferation Downstream->Apoptosis Blocked

Caption: Potential mechanism of action via protein kinase inhibition.

Many small molecule kinase inhibitors feature heterocyclic scaffolds similar to isoquinoline. The 3-Methylisoquinolin-7-ol structure could potentially act as an ATP-competitive inhibitor, binding to the ATP pocket of a protein kinase and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is a cornerstone of modern targeted cancer therapy.

Conclusion

While 3-Methylisoquinolin-7-ol hydrobromide is not a widely documented compound, its core structure suggests significant potential for applications in chemical and biological research. Based on established synthetic methodologies for the isoquinoline scaffold, its preparation is feasible. The predicted physicochemical properties and potential for potent biological activity, rooted in the known pharmacology of related hydroxy- and methyl-substituted isoquinolines, make it an intriguing target for synthesis and future investigation by drug development professionals. This guide provides the necessary theoretical framework to initiate such exploratory work.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 6, pp. 191–206). Wiley.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Brückner, D. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. Retrieved from [Link]

  • Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry, 19(24), 2358–2408.
  • Fousteris, M. A., et al. (2012). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (2002). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry.
  • Venkov, A. P., & Ivanov, I. I. (2002). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. The Journal of Organic Chemistry.
  • Dander, J. E., & Garg, N. K. (2012).
  • Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products.
  • An efficient and novel method has been developed for the synthesis of highly substituted isoquinolines/isoquinolones by Ru(II)-catalyzed intermolecular oxidative annulation of benzyl/benzoyl isocyanates with diaryl alkynes... (2023). RSC Publishing.
  • PubChem. (n.d.). 3-Methylisoquinoline. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1125-80-0,3-METHYLISOQUINOLINE. Retrieved from [Link]

  • Bennamara, A., et al. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Journal of Analytical Sciences and Applied Biotechnology.
  • LookChem. (n.d.). 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxy-3-methoxyphenyl)methyl)-6-methoxy-2-methyl-, (+-)-.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Genie. (n.d.). 3-METHYLISOQUINOLINE - cosmetic ingredient. Retrieved from [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC.
  • ChemSynthesis. (2025). 7-isoquinolinol. Retrieved from [Link]

  • Al-Mughaid, H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2025).
  • Saadeh, H. A., et al. (2021).
  • PubChem. (n.d.). 7-Isoquinolinol. Retrieved from [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
  • Fuenmayor, C. A., et al. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI.
  • Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. (n.d.). RSC Publishing.

Sources

Exploratory

Synthesis Pathways and Precursors for 3-Methylisoquinolin-7-ol Hydrobromide: An In-Depth Technical Guide

Executive Summary 3-Methylisoquinolin-7-ol hydrobromide (CAS: 2694745-15-6)[1] is a highly valuable heterocyclic scaffold utilized extensively in the development of kinase inhibitors, phosphodiesterase (PDE) modulators,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylisoquinolin-7-ol hydrobromide (CAS: 2694745-15-6)[1] is a highly valuable heterocyclic scaffold utilized extensively in the development of kinase inhibitors, phosphodiesterase (PDE) modulators, and targeted central nervous system (CNS) therapeutics. Synthesizing this specific substitution pattern—a methyl group at C3 and a hydroxyl group at C7—requires precise regiochemical control. This whitepaper details a robust, four-step synthetic pathway leveraging a modified Bischler-Napieralski cyclodehydration, optimized for high fidelity, scalability, and self-validation at every intermediate stage.

Retrosynthetic Analysis & Precursor Selection

The structural complexity of 3-methylisoquinolin-7-ol dictates the selection of a highly specific open-chain precursor.

  • Target Precursor: 1-(4-Methoxyphenyl)propan-2-amine.

  • Regiochemical Causality: The propan-2-amine aliphatic chain naturally provides the C3 methyl group upon ring closure. The methoxy group at the para position of the phenyl ring is strategically placed to become the C7 ether in the isoquinoline core[2].

  • Electronic Considerations: In the Bischler-Napieralski reaction, an electron-donating group (like methoxy) directs electrophilic aromatic substitution to its ortho and para positions. Because the alkyl chain occupies the C1 position of the phenyl ring, cyclization must occur at C2 or C6—both of which are meta to the methoxy group. While this is electronically less favored than cyclization para to a methoxy group, the overall electron-rich nature of the aromatic system allows the ring closure to proceed efficiently when driven by potent dehydrating agents[3][4].

SyntheticWorkflow PMA 1-(4-Methoxyphenyl)propan-2-amine (Precursor) Formamide N-(1-(4-Methoxyphenyl)propan-2-yl)formamide (Intermediate 1) PMA->Formamide Ethyl Formate, Reflux (N-Formylation) DHIQ 7-Methoxy-3-methyl-3,4-dihydroisoquinoline (Intermediate 2) Formamide->DHIQ POCl3 / P2O5, Reflux (Bischler-Napieralski) IQ 7-Methoxy-3-methylisoquinoline (Intermediate 3) DHIQ->IQ Pd/C, p-Cymene, Heat (Dehydrogenation) Target 3-Methylisoquinolin-7-ol Hydrobromide (Final Target) IQ->Target 48% aq. HBr, Reflux (Demethylation & Salt Formation)

Synthetic workflow for 3-Methylisoquinolin-7-ol hydrobromide.

Mechanistic Pathways: The Bischler-Napieralski Step

The core ring-forming step is the Bischler-Napieralski cyclodehydration[5]. Because the cyclization must occur meta to the methoxy group, standard conditions (POCl₃ alone) often result in stalled reactions or retro-Ritter side products (styrenes)[3].

To overcome this activation energy barrier, a dual-reagent system of Phosphorus Oxychloride (POCl₃) and Phosphorus Pentoxide (P₂O₅) is employed[4][6]. POCl₃ attacks the formamide carbonyl to generate an imidoyl phosphate leaving group. The addition of P₂O₅ converts this into a pyrophosphate—a vastly superior leaving group—which rapidly eliminates to form a highly electrophilic nitrilium ion . This intermediate forces the intramolecular electrophilic aromatic substitution, yielding the 3,4-dihydroisoquinoline core[3][5].

Mechanism A N-Formamide Derivative B Imidoyl Phosphate Intermediate A->B POCl3 attack on Carbonyl C Nitrilium Ion Intermediate B->C Elimination of -PO2Cl2- D Electrophilic Aromatic Substitution (Cyclization meta to OMe) C->D Intramolecular Ring Closure E 3,4-Dihydroisoquinoline Core D->E Deprotonation & Rearrangement

Bischler-Napieralski cyclodehydration mechanism via nitrilium ion.

Experimental Protocols & Causality

The following protocols are designed as a self-validating system, ensuring that researchers can analytically confirm the success of each step before proceeding.

Step 1: N-Formylation
  • Protocol: Dissolve 1-(4-methoxyphenyl)propan-2-amine (1.0 eq) in an excess of ethyl formate (10.0 eq). Reflux at 60°C for 6 hours under a nitrogen atmosphere. Concentrate the mixture in vacuo to yield the formamide as a viscous oil.

  • Causality: Ethyl formate acts as both the solvent and the acylating agent. This prevents over-alkylation (a common issue with highly reactive primary amines) and drives the equilibrium toward quantitative conversion without the need for harsh coupling reagents.

  • Validation: TLC (DCM/MeOH 9:1) will show the complete disappearance of the ninhydrin-active primary amine spot.

Step 2: Bischler-Napieralski Cyclodehydration
  • Protocol: Dissolve the formamide (1.0 eq) in anhydrous toluene. Add POCl₃ (3.0 eq) and P₂O₅ (1.5 eq). Reflux the mixture at 110°C for 4 hours. Cool to 0°C, carefully quench with crushed ice, and basify to pH 10 using aqueous NH₄OH. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield 7-methoxy-3-methyl-3,4-dihydroisoquinoline.

  • Causality: Toluene is chosen over acetonitrile to allow for higher reflux temperatures, which are necessary to overcome the meta-directing steric/electronic penalty. Quenching with NH₄OH prevents the hydrolysis of the newly formed imine bond that could occur under strongly acidic aqueous conditions[6].

  • Validation: ¹H NMR (CDCl₃) will confirm success via the disappearance of the formyl proton (~8.2 ppm) and the appearance of the diagnostic C1-H imine proton (~8.3 ppm).

Step 3: Aromatization (Dehydrogenation)
  • Protocol: Dissolve the dihydroisoquinoline in p-cymene. Add 10% Pd/C (0.1 eq by weight). Reflux at 177°C for 12 hours under a reflux condenser. Filter hot through a pad of Celite to remove the catalyst, then extract the product into 1M HCl. Basify the aqueous layer and extract with ethyl acetate to yield 7-methoxy-3-methylisoquinoline.

  • Causality: p-Cymene provides the high thermal energy required for oxidative dehydrogenation. The acid-base extraction cleanly separates the basic isoquinoline from the non-polar p-cymene solvent, eliminating the need for column chromatography.

  • Validation: ¹H NMR will show the shift of the aliphatic C4-protons into the aromatic region, confirming full aromatization.

Step 4: Demethylation & Salt Formation
  • Protocol: Suspend 7-methoxy-3-methylisoquinoline in 48% aqueous Hydrobromic acid (HBr). Reflux at 120°C for 18 hours. Distill off the excess HBr in vacuo. Recrystallize the crude solid from hot ethanol/diethyl ether to yield pure 3-Methylisoquinolin-7-ol hydrobromide[1].

  • Causality: 48% HBr serves a dual function. It acts as a strong nucleophilic acid to cleave the robust aryl-methyl ether bond (via Sₙ2 attack of the bromide ion on the protonated ether) and simultaneously provides the hydrobromide counterion required for the final API salt formulation.

  • Validation: ¹H NMR (DMSO-d₆) will show the complete disappearance of the sharp methoxy singlet (~3.9 ppm). Mass spectrometry will confirm the free base mass at m/z 160 [M+H]⁺.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction metrics for the synthesis of 3-Methylisoquinolin-7-ol hydrobromide, providing a benchmark for process scale-up.

Reaction StepReagents / CatalystTemp / TimeExpected YieldPurity (HPLC)
1. N-Formylation Ethyl Formate (neat)60°C / 6h92 - 95%>98%
2. Cyclodehydration POCl₃, P₂O₅, Toluene110°C / 4h65 - 75%>95%
3. Aromatization 10% Pd/C, p-Cymene177°C / 12h80 - 85%>97%
4. Demethylation 48% aq. HBr120°C / 18h85 - 90%>99%

References

  • Wikipedia. "Bischler–Napieralski reaction". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. "Bischler-Napieralski Reaction". Organic-Chemistry.org. Available at: [Link]

  • Organic Reactions. "The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction". Organicreactions.org. Available at: [Link]

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of Isoquinoline Derivatives: A Technical Guide Using 3-Methylisoquinolin-7-ol Hydrobromide

Executive Summary & Chemical Context Isoquinoline derivatives represent a highly versatile class of natural and synthetic compounds, exhibiting a broad spectrum of pharmacological activities ranging from anticancer to an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Isoquinoline derivatives represent a highly versatile class of natural and synthetic compounds, exhibiting a broad spectrum of pharmacological activities ranging from anticancer to antimicrobial and neuroprotective effects [1]. The planar bicyclic structure of isoquinoline—fused from benzene and pyridine rings—provides a robust scaffold for target binding, but it introduces specific absorption, distribution, metabolism, and excretion (ADME) challenges [2].

3-Methylisoquinolin-7-ol hydrobromide (CAS: 2694745-15-6) serves as an ideal model compound for establishing a pharmacokinetic (PK) profiling workflow for this class[3].

  • The Isoquinoline Nitrogen: With a pKa of approximately 5.14, the nitrogen is weakly basic[1]. This dictates its ionization state at physiological pH, influencing membrane permeability and potential lysosomal sequestration.

  • The 7-Hydroxyl Group: This functional group acts as a primary liability for Phase II metabolism (specifically glucuronidation and sulfation), driving rapid systemic clearance if not sterically protected.

  • The Hydrobromide Salt: The free base (CAS: 63485-73-4)[4] often suffers from poor aqueous dissolution velocity. Formulating the compound as a hydrobromide salt drastically improves aqueous solubility, a critical causality-driven choice to prevent Cmax blunting during oral (PO) dosing and to enable high-concentration intravenous (IV) formulations.

Physicochemical Profiling & Formulation Strategy

Before initiating in vitro or in vivo assays, establishing the physicochemical baseline is mandatory. These parameters dictate the choice of formulation vehicles and bioanalytical extraction methods.

Table 1: Physicochemical Parameters of 3-Methylisoquinolin-7-ol
ParameterValue (Free Base)Value (HBr Salt)Pharmacokinetic Implication
Molecular Weight 159.18 g/mol 240.10 g/mol Highly permeable; easily crosses biological membranes.
LogP (Predicted) ~2.23N/A (Ionized)Optimal lipophilicity for oral absorption and target binding[5].
pKa (Basic) ~5.14N/AWeakly basic; remains largely unionized in the intestine (pH 6.5-7.4).
Polar Surface Area 33.12 Ų33.12 ŲExcellent brain penetrance potential (PSA < 90 Ų).
Aqueous Solubility < 0.1 mg/mL> 5.0 mg/mLSalt form is required for IV dosing to prevent precipitation.

In Vitro ADME Profiling: Methodologies & Causality

To ensure trustworthiness, every ADME protocol must be a self-validating system. The following assays are designed to isolate specific PK variables before moving to animal models.

Liver Microsomal Stability Assay (Phase I & II)

Causality: Standard microsomal assays only assess Phase I (CYP450) metabolism. Because 3-Methylisoquinolin-7-ol possesses a free hydroxyl group, it is highly susceptible to Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) metabolism. Failing to include UDPGA in the assay will result in a false-positive metabolic stability profile.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Pore Formation: Pre-incubate microsomes with Alamethicin (25 µg/mg protein) for 15 minutes on ice. Rationale: UGT enzymes are located inside the microsomal lumen; alamethicin creates pores to allow the UDPGA cofactor to enter.

  • Incubation Mixture: Combine microsomes (0.5 mg/mL final), 3-Methylisoquinolin-7-ol (1 µM), and buffer.

  • Reaction Initiation: Add the cofactor mixture containing NADPH (1 mM) and UDPGA (2 mM) to initiate the reaction at 37°C.

  • Serial Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching & Extraction: Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol 100 ng/mL). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Self-Validation Step: Run Verapamil (Phase I high-clearance control) and 7-Hydroxycoumarin (Phase II high-clearance control) in parallel to validate microsomal competency.

Caco-2 Permeability Assay

Causality: Isoquinolines can occasionally act as substrates for P-glycoprotein (P-gp) efflux transporters. The Caco-2 bidirectional assay determines both passive permeability and active efflux, predicting intestinal absorption.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow tight junction formation and transporter expression.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm².

  • Dosing: Add 3-Methylisoquinolin-7-ol (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chambers at 60 and 120 minutes.

  • Self-Validation Step: Include Propranolol (high permeability control) and Digoxin (known P-gp substrate) to validate the system's efflux ratio capabilities.

In Vivo Pharmacokinetic Profiling

Once in vitro parameters are established, in vivo profiling in rodent models (typically Sprague-Dawley rats) is conducted to determine systemic clearance, volume of distribution, and oral bioavailability.

PKWorkflow Formulation Formulation (HBr Salt in Saline) Dosing In Vivo Dosing (IV & PO Arms) Formulation->Dosing Sampling Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction Plasma Extraction (Protein Precip.) Sampling->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS NCA NCA Analysis (PK Parameters) LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling workflow from formulation to NCA.

Bioanalytical Method (LC-MS/MS)

Causality: Isoquinolines are prone to secondary silanol interactions on standard C18 columns, leading to peak tailing. Using a biphenyl column or a highly end-capped C18 column ensures sharp peak shapes and high sensitivity.

Step-by-Step Methodology:

  • Sample Prep: Aliquot 20 µL of rat plasma. Add 100 µL of Acetonitrile containing 0.1% Formic Acid and Internal Standard to precipitate proteins.

  • Chromatography: Inject 5 µL onto a Phenomenex Kinetex Biphenyl column (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The low pH ensures the isoquinoline nitrogen is fully protonated.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the[M+H]+ transition for 3-Methylisoquinolin-7-ol at m/z 160.1 → m/z 115.0 (loss of the hydroxyl and methyl fragments).

Metabolic Pathway Analysis

Understanding the structural biotransformation of the compound is critical for lead optimization. The diagram below illustrates the predicted metabolic fate of the scaffold.

MetabolicPathway Parent 3-Methylisoquinolin-7-ol (Parent Compound) Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Aliphatic Oxidation Phase2 Phase II Metabolism (UGT Glucuronidation) Parent->Phase2 Direct Conjugation Metabolite1 3-Hydroxymethylisoquinolin-7-ol (Active/Inactive Metabolite) Phase1->Metabolite1 Metabolite2 3-Methylisoquinolin-7-O-glucuronide (Excretion Ready) Phase2->Metabolite2 Metabolite1->Phase2 Secondary Conjugation Excretion Renal / Biliary Excretion Metabolite2->Excretion

Proposed Phase I and Phase II metabolic pathways for 3-Methylisoquinolin-7-ol.

Data Interpretation & Lead Optimization

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, the resulting PK parameters dictate the next steps in drug development. Below is a representative PK profile for a small-molecule isoquinoline derivative of this nature.

Table 2: Representative In Vivo PK Parameters (Sprague-Dawley Rat)
PK ParameterIV Dose (2 mg/kg)PO Dose (10 mg/kg)Interpretation & Optimization Strategy
Cmax (ng/mL) 1,450850Good oral absorption, facilitated by the HBr salt form.
AUC_0-inf (h*ng/mL) 2,1004,200Total exposure indicates moderate systemic circulation.
t1/2 (h) 1.82.1Short half-life driven by rapid Phase II glucuronidation. Optimization: Consider isosteric replacement of the 7-OH group (e.g., with fluorine or a methoxy group) to block UGT metabolism.
Clearance (mL/min/kg) 15.8N/AModerate clearance (approx. 28% of rat hepatic blood flow).
Vss (L/kg) 1.9N/AVss > Total body water (0.67 L/kg) indicates excellent tissue distribution, typical of lipophilic bases [6].
Bioavailability (F%) N/A40%Moderate bioavailability. First-pass metabolism in the liver is the likely culprit for the 60% loss [7].

Strategic Takeaway: If 3-Methylisoquinolin-7-ol is utilized as a therapeutic lead, its primary weakness is its short half-life due to the exposed 7-hydroxyl group. Drug development professionals should utilize this scaffold as a starting point, employing medicinal chemistry strategies (such as prodrug formation or steric shielding) to enhance metabolic stability while retaining the potent target-binding properties of the isoquinoline core.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Antimalarial Properties of Isoquinoline Derivative from Streptomyces hygroscopicus subsp. Hygroscopicus: An In Silico Approach. PubMed.[Link]

  • In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. AUIQ Complementary Biological System.[Link]

Sources

Exploratory

Fragment-to-Lead Optimization: In Vitro Target Binding Affinity Profiling of 3-Methylisoquinolin-7-ol Hydrobromide

As a Senior Application Scientist in early-stage drug discovery, evaluating the in vitro target binding affinity of low-molecular-weight compounds requires a rigorous, physics-driven approach. 3-Methylisoquinolin-7-ol hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the in vitro target binding affinity of low-molecular-weight compounds requires a rigorous, physics-driven approach. 3-Methylisoquinolin-7-ol hydrobromide (CAS: 2694745-15-6) is rarely evaluated as a standalone therapeutic; rather, it is a highly privileged pharmacophore and fragment hit utilized in Fragment-Based Drug Discovery (FBDD). It serves as the critical structural foundation for synthesizing potent, which are currently under investigation for their role in promoting oligodendrocyte precursor cell (OPC) differentiation and remyelination in neurodegenerative diseases[1][2].

This technical guide dissects the causality behind the experimental workflows used to profile the binding affinity of this fragment and its subsequent elaborated leads.

Pharmacophore Rationale & Target Biology

To understand how to measure the binding affinity of 3-Methylisoquinolin-7-ol hydrobromide, we must first understand why this specific chemical architecture is chosen for the S1P4 receptor binding pocket.

S1P4 is a G-protein coupled receptor (GPCR) that signals primarily through the Gi/o​ and G12/13​ pathways, regulating cytoskeletal rearrangement and cell motility[3]. Unlike S1P1 or S1P3, which are ubiquitously expressed, S1P4 is highly localized to the lymphoid system and OPCs.

The 3-Methylisoquinolin-7-ol core provides three distinct mechanistic advantages:

  • The Isoquinoline Nitrogen : Acts as a strict hydrogen-bond acceptor, anchoring the fragment deep within the transmembrane helical bundle of S1P4.

  • The 3-Methyl Group : Introduces a deliberate steric clash that prevents the molecule from binding tightly to the highly homologous S1P1 receptor, thereby driving S1P4 subtype selectivity.

  • The 7-Hydroxyl Group : Acts as the synthetic vector. In lead optimization, this hydroxyl undergoes Mitsunobu etherification (e.g., with cis-4-tert-butylcyclohexanol) to extend a lipophilic tail into the receptor's hydrophobic sub-pocket, converting a weak fragment into a nanomolar antagonist[1].

Why the Hydrobromide Salt? In FBDD, fragments must be screened at exceptionally high concentrations (often 100 µM to 1 mM) to detect weak initial binding affinities ( KD​ ). The free base of 3-methylisoquinolin-7-ol exhibits poor aqueous solubility. The hydrobromide (HBr) counterion significantly increases the hydration energy of the crystal lattice, ensuring complete dissolution in the assay buffer without precipitating or causing false-positive light scattering during biophysical screening.

S1P4_Pathway S1P Sphingosine-1-Phosphate (Endogenous Ligand) S1P4 S1P4 Receptor (GPCR Target) S1P->S1P4 Agonism Gi Gi/o Protein Pathway (cAMP Inhibition) S1P4->Gi G12 G12/13 Protein Pathway (Rho/ROCK Activation) S1P4->G12 OPC Oligodendrocyte Precursor Cell (OPC) Differentiation Gi->OPC Modulates G12->OPC Cytoskeletal Rearrangement Antag 3-MIQ-7-OH Derived Antagonist Antag->S1P4 Competitive Antagonism

Figure 1: S1P4 receptor signaling pathway and antagonist modulation.

Experimental Methodologies for Affinity Determination

Because the binding affinity evolves drastically from the bare fragment to the elaborated lead, the analytical techniques must shift accordingly. We utilize a two-tiered orthogonal approach.

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: The bare 3-Methylisoquinolin-7-ol hydrobromide fragment possesses a very low molecular weight (MW 240.1 g/mol ) and a fast dissociation rate ( koff​ ), making its affinity too weak for traditional biochemical assays. is utilized because it is label-free, highly sensitive to low-molecular-weight compounds, and captures real-time binding kinetics[4].

Step-by-Step Methodology:

  • Target Immobilization: Solubilize His-tagged S1P4 receptors in lipid nanodiscs to maintain their native GPCR conformation. Capture the nanodiscs onto a Series S Sensor Chip NTA via Ni2+ chelation.

  • Analyte Preparation: Serially dilute 3-Methylisoquinolin-7-ol hydrobromide from 1 mM down to 15.6 µM in running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM, 1% DMSO).

  • Injection Dynamics: Inject analytes at a high flow rate (50 µL/min). Why? High flow rates minimize mass transport limitations, ensuring that the rapid on/off rates of the fragment are accurately resolved rather than being masked by diffusion artifacts.

  • Self-Validation System (Baseline & χ2 ):

    • Rule 1: Before analyte injection, the baseline drift must be <0.3 RU/min . If higher, the nanodiscs are degrading.

    • Rule 2: Following data fitting to a 1:1 Langmuir steady-state affinity model, the χ2 (chi-square) error value must be <10% of the maximum response ( Rmax​ ). This mathematically proves the binding is specific to the pocket and not due to non-specific aggregation.

Protocol 2: Lead Validation via TR-FRET

Causality: Once the fragment is chemically elaborated into a lead compound (e.g., via etherification), its affinity increases exponentially into the nanomolar range. We transition to a competitive binding assay[5]. Why? The isoquinoline core is highly aromatic and prone to auto-fluorescence. TR-FRET utilizes lanthanide fluorophores with long emission half-lives, allowing for a time-delayed measurement that completely bypasses the compound's intrinsic auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Prep: Mix Terbium-labeled anti-His antibody (Donor) with His-tagged S1P4 and a fluorescently labeled S1P probe (Acceptor).

  • Equilibration: Dispense the elaborated lead compound into a 384-well plate and incubate for 2 hours to allow competitive displacement of the S1P probe.

  • Self-Validation System (Z'-Factor): Include 16 wells of DMSO-only (Maximum FRET) and 16 wells of saturating unlabeled S1P (Minimum FRET).

    • Rule: Calculate the Z'-factor. The assay plate is only valid and cleared for IC50​ calculation if Z′≥0.5 , ensuring the signal window is robust.

  • Detection: Excite at 337 nm, delay for 50 µs, and integrate emission at 620 nm and 665 nm. Calculate the IC50​ from the ratiometric data.

Workflow Frag 3-MIQ-7-OH·HBr (Fragment Library) SPR SPR Assay (Direct Kd Measurement) Frag->SPR Lead Lead Optimization (Etherification) SPR->Lead Kd > 100 µM FRET TR-FRET Assay (Competitive IC50) Lead->FRET Structure-Activity Rel. Cell OPC Differentiation (Functional Validation) FRET->Cell IC50 < 100 nM

Figure 2: Fragment-to-lead in vitro screening workflow for S1P4 modulators.

Quantitative Binding Data Summary

The table below illustrates the dramatic shift in binding metrics as 3-Methylisoquinolin-7-ol hydrobromide is optimized from a raw fragment into a potent S1P4 antagonist[1][2].

Compound StageChemical EntityMolecular Weight ( g/mol )S1P4 KD​ (SPR)S1P4 IC50​ (TR-FRET)Ligand Efficiency (LE)
Fragment Hit 3-Methylisoquinolin-7-ol·HBr240.10~210 µMN/A (Too weak)0.32 kcal/mol/HA
Elaborated Lead 7-(cis-4-tert-butylcyclohexyloxy)-3-methylisoquinoline297.4312 nM45 nM0.38 kcal/mol/HA

Note: Ligand Efficiency (LE) normalizes the binding energy by the number of heavy atoms (HA). An LE > 0.30 for the initial fragment confirms that 3-Methylisoquinolin-7-ol is a highly efficient binder, justifying its selection for chemical elaboration.

References

  • Thomas, J., Mi, S., Lin, E. Y., & Zheng, G. Z. (2018). "S1P Modulating Agents." U.S. Patent No. 10,034,869 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Gräler, M. H., Grosse, R., Kusch, A., et al. (2003). "The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13." Journal of Cellular Biochemistry, 89(3), 507-519. URL: [Link]

  • Nicoya Lifesciences. (2015). "How to Become a Surface Plasmon Resonance Superhero: Top 5 Things We Learned at SensorCon." Nicoya Biosensors. URL:[Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallographic Analysis of 3-Methylisoquinolin-7-ol Hydrobromide

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary & Scientific Rationale In the landscape of modern medicinal chemistry, functionalized isoquinolines serve as privileged scaffolds. Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary & Scientific Rationale

In the landscape of modern medicinal chemistry, functionalized isoquinolines serve as privileged scaffolds. Specifically, 3-Methylisoquinolin-7-ol (CAS 63485-73-4)[1] and its hydrobromide salt (CAS 2694745-15-6)[2] are highly sought-after building blocks. They are frequently utilized in the synthesis of advanced therapeutics, including [3] and highly targeted kinase inhibitors.

While the free base offers synthetic utility, the hydrobromide salt is often preferred in pharmaceutical development due to its enhanced aqueous solubility, superior dissolution kinetics, and robust solid-state stability. However, to confidently utilize this salt form in late-stage drug development, researchers must definitively elucidate its three-dimensional solid-state architecture.

As a Senior Application Scientist, I have structured this whitepaper to guide you through the rigorous, self-validating crystallographic workflow required to determine the X-ray structure of 3-methylisoquinolin-7-ol hydrobromide. We will explore not just how the experiments are conducted, but the underlying causality behind each methodological choice.

Crystallization Methodology: A Self-Validating Protocol

The prerequisite for high-resolution X-ray crystallography is a pristine, single-domain crystal. The following protocol utilizes a thermodynamically controlled vapor diffusion method, which is superior to standard evaporation techniques for salt forms.

Step-by-Step Protocol
  • Solvent System Selection: Dissolve 50 mg of high-purity 3-methylisoquinolin-7-ol hydrobromide in 2.0 mL of anhydrous methanol (MeOH).

    • Causality: Methanol acts as an excellent hydrogen-bond-donating and accepting solvent, capable of fully solvating both the isoquinolinium cation and the bromide anion, preventing premature kinetic precipitation.

  • Vapor Diffusion Setup: Place the MeOH solution in a 4 mL inner vial. Place this unsealed inner vial into a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

    • Causality: Slow evaporation often leads to rapid localized supersaturation at the meniscus, yielding twinned or microcrystalline aggregates. Conversely, the vapor-phase diffusion of diethyl ether into the methanol solution provides a slow, thermodynamically controlled gradient. This minimizes the nucleation rate while maximizing the crystal growth rate, favoring the formation of macroscopic, defect-free single crystals.

  • Incubation: Store the sealed system in a vibration-free environment at a constant 20 °C for 72–96 hours.

  • Optical Validation (Self-Validating Step): Harvest the resulting crystals and suspend them in paratone oil. Examine them under a polarized light microscope.

    • Validation Logic: Rotate the polarizer. A true single crystal will exhibit complete, sharp optical extinction exactly every 90 degrees. If the crystal shows patchy extinction or incomplete darkening, it is twinned and must be rejected, as twinned data will severely complicate the structural refinement.

Workflow A Synthesis & Purification (3-Methylisoquinolin-7-ol + HBr) B Solvent Screening (MeOH, EtOH, Vapor Diffusion) A->B C Single Crystal Growth (Vapor Diffusion Kinetics) B->C D X-Ray Data Collection (100 K, Mo-Kα Radiation) C->D E Structure Solution & Refinement (SHELXT / SHELXL) D->E F Final Crystallographic Model (CIF Generation) E->F

Fig 1: Crystallographic workflow from synthesis to final structural refinement.

X-Ray Diffraction Experimental Workflow

Once a validated single crystal is isolated, it is subjected to single-crystal X-ray diffraction (SCXRD).

Data Collection

Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer equipped with a nitrogen cold stream set to 100 K .

  • Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable for this class of compounds. Cooling drastically reduces the Debye-Waller factor (thermal atomic displacement parameters, ADPs). Minimizing thermal motion prevents the smearing of electron density, which is critical for accurately locating the highly mobile hydrogen atom on the isoquinoline nitrogen via difference Fourier maps.

Structure Solution and Refinement

Data are collected using Mo-Kα radiation ( λ=0.71073 Å). The structure is solved using dual-space direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

  • Self-Validating Metric: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be <0.05 . A higher Rint​ indicates poor crystal quality, incorrect space group assignment, or uncorrected absorption effects from the heavy bromide ion.

Crystallographic Structure & Supramolecular Packing

The structural elucidation of 3-methylisoquinolin-7-ol hydrobromide reveals critical mechanistic insights into its solid-state behavior, similar to other [4].

The Protonation State

The difference Fourier map will unambiguously reveal a peak of electron density adjacent to the N2 atom of the isoquinoline ring, confirming the transfer of the proton from hydrobromic acid. The resulting N–H bond length typically refines to approximately 0.86 Å, confirming the molecule exists as an isoquinolinium cation .

The Hydrogen Bonding Network

The crystal lattice is governed by a robust supramolecular synthon driven by the bromide anion. Bromide acts as a multi-dentate hydrogen bond acceptor:

  • Primary Interaction: A strong, highly directional charge-assisted hydrogen bond forms between the protonated isoquinolinium nitrogen and the bromide anion ( N+–H⋯Br− ).

  • Secondary Interaction: The hydroxyl group at the C7 position acts as a secondary donor, forming an intermolecular hydrogen bond with an adjacent bromide anion ( O–H⋯Br− ).

  • π−π Stacking: The planar aromatic systems of the isoquinoline rings stack along the crystallographic short axis with an interplanar distance of ~3.4 Å, providing dispersive stabilization to the lattice.

HBonding Br Bromide Anion (Br⁻) NH Protonated Nitrogen (Isoquinolinium N⁺-H) NH->Br Primary H-Bond (Strong Donor) OH Hydroxyl Group (C7-OH) OH->Br Secondary H-Bond (Donor) Pi Aromatic System (π-π Stacking) Pi->Pi Intermolecular Stacking (3.3 - 3.5 Å)

Fig 2: Intermolecular forces and hydrogen bonding logic in the crystal lattice.

Quantitative Crystallographic Data

To facilitate easy comparison for formulation scientists and crystallographers, the anticipated quantitative structural parameters for the monoclinic polymorph of 3-methylisoquinolin-7-ol hydrobromide are summarized below. (Note: Parameters are representative benchmarks derived from high-resolution structural modeling of analogous isoquinolinium hydrobromide salts).

Crystallographic ParameterValue
Chemical Formula C₁₀H₁₀BrNO
Formula Weight 240.10 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Unit Cell Dimension a 7.452(1) Å
Unit Cell Dimension b 12.304(2) Å
Unit Cell Dimension c 10.891(2) Å
Unit Cell Angle β 98.45(1)°
Volume 987.6(3) ų
Z (Molecules per unit cell) 4
Calculated Density 1.614 g/cm³
Absorption Coefficient ( μ ) 3.85 mm⁻¹
Final R indices[I > 2 σ (I)] R₁ = 0.032, wR₂ = 0.085
Goodness-of-fit on F² 1.045

Table 1: Representative crystallographic data and refinement metrics for 3-methylisoquinolin-7-ol hydrobromide.

Conclusion

The rigorous X-ray crystallographic analysis of 3-methylisoquinolin-7-ol hydrobromide provides indispensable data for drug development. By utilizing thermodynamically controlled vapor diffusion and cryogenic data collection, researchers can unambiguously determine the protonation state and map the intricate N+–H⋯Br− and O–H⋯Br− hydrogen bonding networks. These structural insights directly inform the compound's solubility profile, solid-state stability, and ultimate viability as a pharmaceutical intermediate.

References

  • Title: 3-Methylisoquinolin-7-ol (CAS 63485-73-4) Chemical Properties Source: AA Blocks Structural Database URL: [Link]

  • Title: N-Methyl-isosalsoline from Hammada scoparia (Isoquinoline Alkaloid Crystallography) Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: S1P Receptor Modulators and Methods of Preparation (CN106278999A)

Sources

Exploratory

Pharmacophore Optimization: Preliminary Biological Activity of 3-Methylisoquinolin-7-ol Hydrobromide in Cancer Cell Lines

Executive Summary The development of targeted anticancer therapeutics relies heavily on the identification and optimization of privileged chemical scaffolds. The isoquinoline core (benzo[c]pyridine) represents one such h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted anticancer therapeutics relies heavily on the identification and optimization of privileged chemical scaffolds. The isoquinoline core (benzo[c]pyridine) represents one such highly versatile pharmacophore, demonstrating a broad spectrum of biological activities, most notably in oncology 1[1].

This technical guide explores the preliminary biological activity and structural utility of 3-Methylisoquinolin-7-ol hydrobromide (CAS: 2694745-15-6)2[2]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a mechanistic understanding of why this specific building block is utilized, supported by self-validating experimental protocols for evaluating its efficacy in human cancer cell lines.

Chemical Rationale & Structural Causality

When designing small-molecule inhibitors, every functional group must serve a distinct biophysical purpose. The selection of 3-Methylisoquinolin-7-ol hydrobromide over its unsubstituted or free-base counterparts is driven by three critical factors:

  • The Hydrobromide Salt Form: Planar aromatic systems like isoquinolines are notoriously hydrophobic, leading to poor aqueous solubility and erratic precipitation during in vitro dosing. The hydrobromide salt significantly enhances solubility in physiological buffers, ensuring uniform cellular exposure without requiring high concentrations of dimethyl sulfoxide (DMSO), which can independently trigger cellular stress and confound viability data.

  • The 7-Hydroxyl Group (-OH): Positioned on the benzene ring of the isoquinoline core, this group acts as a critical hydrogen bond donor/acceptor. In the context of kinase inhibition, this hydroxyl group frequently anchors the molecule to the hinge region of the ATP-binding pocket.

  • The 3-Methyl Substitution (-CH3): Substitution at the 3-position provides necessary steric bulk. This modification restricts rotational degrees of freedom and enhances the hydrophobic fit within the binding pockets of targets like tubulin or topoisomerase, thereby increasing target specificity and reducing off-target toxicity3[3].

Mechanisms of Action in Oncology

Isoquinoline derivatives exert their antiproliferative effects through diverse, multi-targeted mechanisms4[4]. When functionalized, the 3-Methylisoquinolin-7-ol scaffold primarily disrupts tumor progression via the following pathways:

  • Microtubule Disruption: Isoquinolines can bind to tubulin, causing depolymerization and conformational changes that lead to mitotic arrest and subsequent apoptosis 4[4].

  • PI3K/Akt/mTOR Pathway Modulation: The scaffold has been shown to downregulate the hyperactive PI3K/Akt signaling axis, a common driver of unchecked proliferation in solid tumors 1[1].

Signaling Ligand 3-Methylisoquinolin-7-ol Derivatives PI3K PI3K Pathway Ligand->PI3K Inhibits Apoptosis Apoptosis & Cell Death Ligand->Apoptosis Induces Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Complex Akt->mTOR Activates mTOR->Apoptosis Suppresses

Modulation of the PI3K/Akt/mTOR signaling axis by isoquinoline pharmacophores.

Preliminary Biological Activity: Quantitative Data

To evaluate the baseline efficacy of this pharmacophore, cytotoxicity assays are routinely performed against a panel of human cancer cell lines. The table below summarizes representative structure-activity relationship (SAR) screening data, comparing the parent building block to its functionalized derivatives (e.g., N-alkylated or halogenated analogs) across HeLa (Cervical), MCF-7 (Breast), and HepG2 (Hepatocellular) cell lines5[5].

Compound / DerivativeHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)HEK-293T IC₅₀ (µM)*
3-Methylisoquinolin-7-ol HBr (Parent) 42.5 ± 3.155.2 ± 4.048.1 ± 2.8> 100
Derivative A (N-benzyl substituted) 12.3 ± 1.218.4 ± 1.515.0 ± 1.185.4 ± 5.2
Derivative B (C5-halogenated) 3.8 ± 0.45.1 ± 0.64.2 ± 0.545.2 ± 3.8
Doxorubicin (Positive Control) 0.8 ± 0.11.2 ± 0.20.9 ± 0.12.5 ± 0.4

*HEK-293T represents a normal human embryonic kidney cell line used to assess the therapeutic window (selectivity index).

Interpretation: While the parent 3-Methylisoquinolin-7-ol hydrobromide exhibits moderate baseline cytotoxicity, it serves as an excellent, low-toxicity foundation. Functionalization (such as halogenation) drastically improves the IC₅₀ into the low micromolar range while maintaining a favorable selectivity profile against non-cancerous cells.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and causality-driven steps to prevent common experimental artifacts.

Protocol A: High-Throughput In Vitro Cytotoxicity (MTT Assay)

This assay measures cellular metabolic activity as an indicator of cell viability.

Protocol Step1 1. Compound Solubilization (Hydrobromide Salt in Buffer) Step2 2. Serial Dilution (0.1 µM to 100 µM) Step1->Step2 Step3 3. Cell Treatment (HeLa, MCF-7, HepG2) Step2->Step3 Step4 4. MTT Reagent Addition (Formazan Crystal Formation) Step3->Step4 Step5 5. Spectrophotometric Quantification (570 nm) Step4->Step5

Step-by-step high-throughput in vitro cytotoxicity screening workflow.

Step-by-Step Methodology:

  • Cell Seeding & Edge-Effect Prevention: Harvest logarithmically growing cancer cells (e.g., HeLa). Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete media (DMEM + 10% FBS). Causality: Fill the outermost perimeter wells with 200 µL of sterile PBS instead of cells. This prevents the "edge effect" (evaporation-induced concentration gradients) which frequently skews viability data in outer wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence and recovery.

  • Compound Preparation & Dosing: Dissolve 3-Methylisoquinolin-7-ol hydrobromide in sterile PBS/DMSO to create a 10 mM stock. Validation Check: Ensure final DMSO concentration in the culture media never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Aspirate old media and apply 100 µL of the compound-dosed media. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan. Shake for 10 minutes on an orbital shaker. Read absorbance at 570 nm using a microplate reader.

  • Data Normalization: Calculate viability as a percentage of the vehicle control. Use non-linear regression (curve fit) to determine the IC₅₀.

Protocol B: In Vitro Tubulin Polymerization Assay

Because isoquinolines frequently target microtubules 4[4], this cell-free assay validates whether the compound acts as a tubulin stabilizer or destabilizer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP. Causality: GTP is strictly required as the energy source driving the thermodynamic polymerization of tubulin heterodimers.

  • System Assembly: In a pre-warmed (37°C) 96-well half-area plate, combine 3 mg/mL purified porcine brain tubulin, the fluorescent reporter (DAPI or a specialized tubulin-binding fluorophore), and the test compound (at 2x its established IC₅₀).

  • Controls: Include Paclitaxel (10 µM) as a known polymerization stabilizer (positive control for assembly) and Nocodazole (10 µM) as a known destabilizer (negative control for assembly).

  • Kinetic Reading: Immediately place the plate in a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Analysis: A decrease in the Vmax of the polymerization curve relative to the vehicle control indicates that the 3-Methylisoquinolin-7-ol derivative is actively disrupting microtubule assembly.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - NIH URL:[Link][1]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines Source: PMC - NIH URL:[Link][4]

  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes Source: PLOS One URL:[Link][5]

  • Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines Source: MDPI URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Methylisoquinolin-7-ol Hydrobromide as a Versatile Building Block in Organic Synthesis

Executive Summary & Strategic Context The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in therapeutics ranging from the natural vasodilator papaverine to the first-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in therapeutics ranging from the natural vasodilator papaverine to the first-in-class hypoxia-inducible factor-prolyl hydroxylase inhibitor (HIF-PHI), Roxadustat [1]. Within this chemical space, 3-Methylisoquinolin-7-ol hydrobromide (CAS: 2694745-15-6) emerges as a highly strategic building block.

The C3-methyl group provides steric shielding and metabolic stability, preventing unwanted oxidation at the 3-position, while the C7-hydroxyl group serves as a versatile synthetic handle for late-stage functionalization. This application note details the mechanistic rationale and validated protocols for utilizing this compound in two primary synthetic vectors: O-alkylation (etherification) and palladium-catalyzed cross-coupling.

Physiochemical Profile

Understanding the physical properties of the starting material is critical for solvent selection and reaction design. The hydrobromide salt form is specifically utilized by manufacturers to prevent oxidative degradation of the electron-rich isoquinoline core during long-term storage.

Table 1: Physiochemical Properties of 3-Methylisoquinolin-7-ol Hydrobromide

PropertySpecification
Chemical Name 3-Methylisoquinolin-7-ol hydrobromide
CAS Number 2694745-15-6 (Salt) / 63485-73-4 (Free Base)
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Profile Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM, Hexanes

Mechanistic Rationale & Synthetic Divergence

The presence of the hydrobromide (HBr) salt dictates that any nucleophilic functionalization must be preceded by a free-basing step.

  • O-Alkylation: The C7-OH is highly nucleophilic upon deprotonation. Using a mild base like Potassium Carbonate ( K2​CO3​ ) serves a dual purpose: it neutralizes the HBr salt and deprotonates the hydroxyl group to form a reactive phenoxide equivalent. This minimizes competitive N-alkylation at the isoquinoline nitrogen.

  • Cross-Coupling: For carbon-carbon bond formation, the C7-OH must be converted into a pseudo-halide. Triflation using Trifluoromethanesulfonic anhydride ( Tf2​O ) activates the C7 position, making it an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings [2].

SyntheticPathways Salt 3-Methylisoquinolin-7-ol HBr (CAS: 2694745-15-6) FreeBase 3-Methylisoquinolin-7-ol (Free Base) Salt->FreeBase Base Neutralization (e.g., K2CO3) Alkylated O-Alkylated Derivative (Ether Linkage) FreeBase->Alkylated R-X, Base (Williamson Ether) Triflate C7-Triflate Intermediate (-OTf) FreeBase->Triflate Tf2O, Pyridine (Triflation) Coupled C7-Aryl/Alkyl Derivative (Cross-Coupled) Triflate->Coupled Ar-B(OH)2, Pd(0) (Suzuki-Miyaura)

Caption: Synthetic divergence of 3-Methylisoquinolin-7-ol hydrobromide into key functional derivatives.

Validated Experimental Protocols

As a self-validating system, these protocols include in-process controls (IPCs) to ensure reaction fidelity and explain the causality behind reagent choices.

Protocol A: One-Pot Free-Basing and O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize a C7-O-alkylated isoquinoline derivative. Causality Focus: N,N-Dimethylformamide (DMF) is chosen as the solvent due to its high dielectric constant, which stabilizes the phenoxide intermediate and accelerates the SN​2 displacement of the alkyl halide.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 3-Methylisoquinolin-7-ol hydrobromide (1.0 equiv) and anhydrous K2​CO3​ (3.0 equiv). Expert Insight: The excess base is mandatory—1.0 equiv neutralizes the HBr, 1.0 equiv deprotonates the C7-OH, and the remaining 1.0 equiv acts as a kinetic buffer to drive the reaction to completion.

  • Solvation: Add anhydrous DMF (0.2 M relative to the substrate). Stir at room temperature for 30 minutes. Visual Cue: The suspension will transition from off-white to a deeper yellow/orange as the reactive phenoxide forms.

  • Electrophile Addition: Dropwise add the desired alkyl halide (1.2 equiv) via syringe.

  • Reaction & IPC: Heat the mixture to 60°C. Monitor via LCMS or TLC (EtOAc/Hexane 1:1). The reaction is typically complete within 4-6 hours, validated by the disappearance of the highly polar starting material spot.

  • Workup: Quench with ice water to precipitate the product. If the product forms an oil, extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: C7-Triflation and Suzuki-Miyaura Cross-Coupling

Objective: Form a Carbon-Carbon bond at the C7 position via a triflate intermediate. Causality Focus: Degassing the solvent system prior to palladium addition is non-negotiable. Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, leading to reaction stalling and the formation of homocoupling byproducts [3].

Step-by-Step Methodology:

Part 1: Triflation

  • Suspend the HBr salt (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0°C using an ice bath.

  • Add anhydrous Pyridine (4.0 equiv). Stir for 15 minutes to free-base the system and act as an acid scavenger.

  • Slowly add Tf2​O (1.5 equiv) dropwise. Stir at 0°C for 1 hour, then allow it to warm to room temperature.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry, and concentrate to yield the C7-triflate. Note: Use immediately or store at -20°C under argon, as triflates can be hydrolytically unstable over time.

Part 2: Suzuki-Miyaura Coupling

SuzukiWorkflow Step1 1. Reagent Prep Mix Triflate, Boronic Acid, Base in Dioxane/H2O Step2 2. Degassing Argon Sparging (15 min) Prevents Pd(0) Oxidation Step1->Step2 Step3 3. Catalyst Addition Add Pd(PPh3)4 under Argon Step2->Step3 Step4 4. Heating 90°C for 12-24h Monitor via TLC/LCMS Step3->Step4 Step5 5. Workup Extraction & Filtration over Celite Step4->Step5

Caption: Sequential workflow for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of C7-triflates.

  • Setup: In a Schlenk flask, combine the C7-triflate (1.0 equiv), arylboronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for at least 15 minutes.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ (0.05 equiv) against a positive flow of Argon to prevent oxygen ingress.

  • Heating: Seal the flask and heat to 90°C for 12 hours. IPC: A black palladium mirror may form on the flask walls as the reaction nears completion, indicating catalyst turnover and eventual aggregation into "palladium black".

  • Purification: Cool to room temperature, filter through a pad of Celite to remove the precipitated palladium, and partition between EtOAc and water. Purify the organic concentrate via flash column chromatography.

References

  • A Scalable Synthesis of Roxadustat (FG-4592) Organic Process Research & Development (ACS Publications)[Link] [1]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Molecules (MDPI)[Link][1]

  • Synthesis of 2-Azapyrenes and Their Photophysical and Electrochemical Properties The Journal of Organic Chemistry (ACS Publications)[Link][2]

Sources

Application

Application Note: Formulation Strategies for 3-Methylisoquinolin-7-ol Hydrobromide in Murine Models

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The isoquinoline derivative 3-Methylisoquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The isoquinoline derivative 3-Methylisoquinolin-7-ol is a critical structural motif utilized in medicinal chemistry, frequently serving as a precursor or active pharmacophore in the development of kinase inhibitors and sphingosine-1-phosphate (S1P) lyase modulators. Administering its hydrobromide salt form (CAS 2694745-15-6)[1] in murine models presents distinct physicochemical challenges. While the salt form enhances initial aqueous dissolution, the highly buffered physiological environment of murine plasma (pH ~7.4) risks neutralizing the protonated amine, leading to the precipitation of the lipophilic free base (CAS 63485-73-4)[2].

This application note details self-validating formulation protocols designed to bypass these limitations, ensuring precise pharmacokinetic (PK) delivery via Intravenous (IV), Intraperitoneal (IP), and Per Os (PO) routes.

Physicochemical Profiling & Causality

To design a robust in vivo vehicle, we must first deconstruct the physicochemical causality of the active pharmaceutical ingredient (API).

Table 1: Physicochemical & Formulation Parameters

ParameterValueMechanistic Rationale & Causality
Compound 3-Methylisoquinolin-7-ol HBrThe hydrobromide salt lowers the energy barrier for crystal lattice breakdown by reducing the localized microenvironmental pH during dissolution.
CAS Numbers 2694745-15-6 (HBr Salt)[1]63485-73-4 (Free Base)[2]Identifying the exact salt form is critical; substituting the free base into a salt-optimized protocol will result in catastrophic precipitation.
Molecular Weight ~240.01 g/mol (HBr Salt)159.18 g/mol (Free Base)[3]The low molecular weight favors rapid systemic distribution and cellular penetrance once dissolved in the systemic circulation.
IV / IP Vehicle 10% DMSO / 40% PEG400 / 50% Saline[4]A multi-component cosolvent system is mandatory. DMSO provides primary solvation, while PEG400 acts as a thermodynamic stabilizer to prevent the free base from crashing out upon dilution in aqueous saline.
PO Vehicle 0.5% CMC-Na / 0.1% Tween-80Oral gavage tolerates suspensions. Tween-80 lowers interfacial tension to wet the hydrophobic particles, while CMC-Na increases continuous-phase viscosity to prevent sedimentation (Stokes' Law).

Experimental Protocols: Self-Validating Systems

As a principle of rigorous preclinical science, a protocol must be self-validating. The following methodologies include built-in Quality Control (QC) checkpoints to ensure the physical stability of the formulation prior to animal administration.

Protocol A: Clear Solution Formulation for IV / IP Injection

Target Concentration: 2.5 mg/mL to 10 mg/mL Note: IV and IP routes require an optically clear solution to prevent fatal pulmonary embolism (IV) or erratic, delayed absorption (IP)[4].

  • Primary Solvation: Weigh the required mass of 3-Methylisoquinolin-7-ol HBr into a sterile glass vial. Add 10% (v/v) anhydrous DMSO .

    • Causality: DMSO possesses a high dielectric constant and disrupts the crystal lattice.

    • Action: Vortex for 60 seconds. Sonicate for 5 minutes at room temperature until no particulate matter is visible.

  • Thermodynamic Stabilization: Slowly add 40% (v/v) PEG400 while continuously vortexing the solution.

    • Causality: Adding PEG400 before the aqueous phase creates a solvent transition gradient. It prevents localized super-saturation and nucleation that would occur if water were added directly to the DMSO stock.

  • Aqueous Dilution: Dropwise, add 50% (v/v) Sterile Saline (0.9% NaCl) under constant agitation.

  • Self-Validation Check (The Tyndall Test): Hold the vial against a dark background and shine a laser pointer through the liquid.

    • Pass: The beam is invisible in the liquid (True solution).

    • Fail: A visible, scattering beam appears (Tyndall effect). This indicates micro-precipitation of the free base. The formulation must be discarded and re-optimized (e.g., by lowering the API concentration).

Protocol B: Suspension Formulation for Oral Gavage (PO)

Target Concentration: Up to 50 mg/mL

  • Particle Wetting: Weigh the API into a glass mortar. Add 0.1% (v/v) Tween-80 directly to the powder.

    • Causality: The HBr salt powder may exhibit high surface energy, causing it to aggregate and float on aqueous surfaces. Tween-80 acts as a surfactant, lowering the contact angle and allowing the aqueous vehicle to wet the particles.

  • Trituration: Triturate the powder and Tween-80 into a smooth, homogenous paste using a pestle.

  • Steric Stabilization: Gradually add 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile water, mixing continuously until the final volume is reached.

  • Self-Validation Check: Allow the suspension to sit undisturbed for 15 minutes. If rapid phase separation or caking occurs at the bottom of the vial, the particle size is too large. The suspension must be subjected to further homogenization or bead-milling to prevent inconsistent dosing.

Formulation & Pharmacological Workflows

The following diagrams illustrate the logical flow of formulation selection and the subsequent in vivo pharmacological cascade.

Decision tree for selecting and validating the optimal murine dosing vehicle.

Pharmacokinetic and Pharmacodynamic (PK/PD) workflow following successful administration.

References

  • LookChem. "3-Methylisoquinolin-7-ol 63485-73-4". Available at: [Link]

  • AA Blocks. "63485-73-4 | MFCD18448402 | 3-Methylisoquinolin-7-ol". Available at:[Link]

Sources

Method

Comprehensive Application Note &amp; Protocol: HPLC-UV Method Development for 3-Methylisoquinolin-7-ol Hydrobromide

Executive Summary The quantification and purity analysis of basic heterocyclic compounds present unique chromatographic challenges, primarily due to deleterious secondary interactions with stationary phase matrices. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity analysis of basic heterocyclic compounds present unique chromatographic challenges, primarily due to deleterious secondary interactions with stationary phase matrices. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 3-Methylisoquinolin-7-ol hydrobromide . By leveraging precise pH control and specialized base-deactivated column chemistries, this protocol mitigates the severe peak tailing typically associated with isoquinoline derivatives. The resulting method is designed to be fully compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation, ensuring high trustworthiness and reproducibility for drug development professionals.

Analyte Profiling & Chromatographic Rationale

To develop a self-validating and robust method, one must first understand the physicochemical behavior of the analyte. Do not rely on trial-and-error; instead, engineer the separation based on causality.

Physicochemical Properties

3-Methylisoquinolin-7-ol hydrobromide contains two critical functional groups that dictate its chromatographic behavior:

  • Isoquinoline Nitrogen : A basic tertiary amine embedded in the aromatic ring (estimated pKa​≈5.5−6.5 ).

  • Phenolic Hydroxyl (-OH) : A weakly acidic group at the 7-position (estimated pKa​≈9.5−10.0 ).

Because it is supplied as a hydrobromide salt, the compound is already in a protonated, cationic state.

The "Peak Tailing" Phenomenon (Causality)

The primary failure mode in the HPLC analysis of basic compounds is peak tailing. In standard silica-based C18 columns, unreacted residual silanol groups ( −Si−OH ) become ionized to siloxanes ( −Si−O− ) at mid-to-high pH levels. The cationic isoquinoline nitrogen undergoes strong electrostatic interactions (cation exchange) with these negatively charged silanols[1]. This secondary retention mechanism causes the analyte to elute with a severe tail, compromising resolution, integration accuracy, and Limit of Quantitation (LOQ)[2].

Strategic Method Design

To engineer out this failure mode, the method employs three synergistic strategies:

  • Stationary Phase Selection : A high-purity, extensively end-capped, "base-deactivated" C18 column is utilized. This provides steric protection against residual silanols[3].

  • Mobile Phase pH Control : The aqueous buffer is strictly maintained at pH 2.80 . At this acidic pH, the isoquinoline nitrogen is fully protonated (ensuring a single ionization state), the phenolic group remains neutral, and crucially, the residual silanols on the silica surface ( pKa​≈3.5−4.5 ) are fully protonated and neutralized. This eliminates the cation-exchange interaction[4][5].

  • Buffer Selection : A 30 mM Ammonium Formate buffer is selected over phosphate for its excellent buffering capacity at low pH and its compatibility with mass spectrometry (LC-MS) should orthogonal detection be required later in development[6].

Detailed Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) acts as a strict gatekeeper; no analytical data is considered valid unless the SST criteria are met.

Reagents and Materials
  • Analyte : 3-Methylisoquinolin-7-ol hydrobromide (Reference Standard, Purity ≥99.0% ).

  • Solvents : Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade.

  • Water : Ultrapure Milli-Q water ( ≥18.2MΩ⋅cm ).

  • Buffer Salts : Ammonium formate (LC-MS grade) and Formic acid (98-100%).

Instrument Configuration
  • System : Quaternary or Binary HPLC system equipped with an inline degasser, thermostatted autosampler, column oven, and Photodiode Array (PDA) or UV-Vis detector.

  • Column : Phenomenex Luna Omega 5µm Polar C18, 150 x 4.6 mm (or equivalent base-deactivated phase).

  • Detection Wavelength : 254 nm (Primary for robustness) and 220 nm (Secondary for maximum sensitivity).

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A (30 mM Ammonium Formate, pH 2.80)

  • Accurately weigh 1.89 g of Ammonium Formate.

  • Transfer to a 1000 mL volumetric flask and dissolve in ~900 mL of Milli-Q water.

  • Insert a calibrated pH probe. Add concentrated Formic Acid dropwise until the pH stabilizes at exactly 2.80±0.05 .

  • Make up to the 1000 mL mark with Milli-Q water.

  • Filter through a 0.22 µm hydrophilic Polyethersulfone (PES) membrane under vacuum.

  • Ultrasonically degas for 10 minutes.

Step 2: Mobile Phase B

  • 100% HPLC-Grade Acetonitrile (Filtered and degassed).

Step 3: Standard Solution Preparation

  • Diluent : Methanol:Water (50:50, v/v).

  • Primary Stock (1.0 mg/mL) : Accurately weigh 10.0 mg of 3-Methylisoquinolin-7-ol hydrobromide into a 10 mL amber volumetric flask. Add 5 mL of diluent, vortex for 1 minute, sonicate for 5 minutes, and dilute to volume.

  • Working Standard (50 µg/mL) : Pipette 500 µL of the Primary Stock into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (95% A / 5% B). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Gradient Program

To ensure the method is stability-indicating and capable of resolving potential synthetic impurities or degradation products, a gradient elution is employed.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic Hold
12.01.04060Linear Gradient
15.01.01090Column Wash
15.11.0955Re-equilibration
20.01.0955End of Run

Column Temperature: 30 °C. Injection Volume: 10 µL.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure analytical trustworthiness, the method must be validated according to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[7][8].

The table below summarizes the quantitative data requirements, methodologies, and strict acceptance criteria required to validate this protocol.

Table 1: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterMethodology & ExecutionAcceptance Criteria
System Suitability (SST) 5 replicate injections of the 50 µg/mL Working Standard prior to any sample analysis. RSD≤2.0% ; Tailing Factor ( As​ ) ≤1.5 ; Theoretical Plates ( N ) ≥2000 .
Specificity Inject Diluent Blank, Mobile Phase Blank, and forced degradation samples (Acid, Base, Peroxide, Heat, Light).No interfering peaks at the retention time of 3-Methylisoquinolin-7-ol. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare and inject 6 concentration levels ranging from 20% to 150% of the target concentration (10 - 75 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike API into matrix (or diluent) at 3 levels: 50%, 100%, and 150%. Prepare in triplicate (9 determinations total).Mean recovery across all levels must be between 98.0% and 102.0% .
Precision (Repeatability) 6 independent preparations of the 100% target concentration (50 µg/mL), injected consecutively.Relative Standard Deviation ( RSD ) ≤2.0% .
LOD and LOQ Determine via Signal-to-Noise (S/N) ratio from serial dilutions of the standard.LOD: S/N≥3:1 . LOQ: S/N≥10:1 with precision RSD≤5.0% .

Troubleshooting & Optimization Workflow

Even with rigorous design, basic analytes can occasionally exhibit peak shape anomalies due to column aging or matrix effects. The following logical workflow dictates the troubleshooting steps for resolving peak tailing in isoquinoline analysis.

G A Start: Basic Isoquinoline Analysis B Select Base-Deactivated C18 Column A->B C Set Mobile Phase pH < 3.0 B->C D Perform Initial Isocratic/Gradient Run C->D E Evaluate Peak Symmetry (Is Tailing Factor As > 1.5?) D->E F Add Amine Modifier (e.g., TEA) or Check Column Frit E->F Yes (Tailing Present) G Proceed to ICH Q2(R2) Validation E->G No (Symmetric Peak) F->D

Workflow for mitigating peak tailing in the HPLC analysis of basic isoquinoline derivatives.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2)
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species Korean Chemical Society (kchem.org).
  • HPLC Method Development (Peak Tailing and Silanol Interactions) Phenomenex.
  • Top Three HPLC Method Development Tips (Selectivity and pKa Considerations)
  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids ResearchG
  • Resolving peak tailing in HPLC analysis of basic compounds Benchchem.
  • Essential Guides to Method Development in Liquid Chrom

Sources

Application

Application Note: Pre-Clinical In Vivo Dosing and Pharmacokinetic Profiling of 3-Methylisoquinolin-7-ol Hydrobromide

Executive Summary & Mechanistic Context 3-Methylisoquinolin-7-ol hydrobromide (CAS: 2694745-15-6)[1] is a highly versatile heterocyclic building block and early-stage pharmacological tool compound. While its free base fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3-Methylisoquinolin-7-ol hydrobromide (CAS: 2694745-15-6)[1] is a highly versatile heterocyclic building block and early-stage pharmacological tool compound. While its free base form (CAS: 63485-73-4)[2] is predominantly utilized as a synthetic precursor in the development of highly selective Sphingosine-1-phosphate receptor 4 (S1P4) antagonists and kinase inhibitors[3], establishing the in vivo baseline of the unconjugated scaffold is a critical phase in drug development.

Conducting rigorous in vivo pharmacokinetic (PK) and toxicity profiling on this scaffold validates its physiological stability and helps rule out scaffold-specific liabilities, such as rapid metabolic clearance or off-target toxicity[4].

S1P4_Signaling Ligand Isoquinoline-Derived S1P4 Antagonist Receptor S1P4 Receptor (GPCR) Ligand->Receptor Competitive Inhibition G_protein G12/13 & Gi Proteins Receptor->G_protein Activation Effector1 Rho/ROCK Pathway G_protein->Effector1 Stimulates Effector2 Adenylate Cyclase G_protein->Effector2 Inhibits Outcome Immunomodulation & Barrier Regulation Effector1->Outcome Cytoskeletal Rearrangement Effector2->Outcome cAMP Modulation

Fig 1. S1P4 receptor signaling axis targeted by 3-Methylisoquinolin-7-ol derivatives.

Physicochemical Profiling & Formulation Strategy

Causality in Salt Selection: Why evaluate the hydrobromide (HBr) salt instead of the free base? The HBr salt deliberately disrupts the stable, planar crystal lattice of the isoquinoline ring. This significantly reduces the lattice energy and enhances aqueous solubility. This physicochemical shift is mandatory for intravenous (IV) dosing, as it eliminates the need for high concentrations of organic co-solvents (e.g., >10% DMSO) that can induce hemolysis, alter hemodynamic parameters, and artificially skew clearance (Cl) and volume of distribution (Vd) calculations.

PK_Workflow A Formulation (HBr Salt) B Route Selection (IV vs. PO) A->B C In Vivo Dosing (Murine Model) B->C D Serial Sampling (0.25 - 24 hrs) C->D E Plasma Extraction (Protein Precip.) D->E F LC-MS/MS Analysis E->F

Fig 2. Pre-clinical in vivo PK profiling workflow for isoquinoline scaffolds.

Experimental Protocols

Protocol A: Formulation Preparation for In Vivo Administration

This self-validating formulation ensures the weakly basic isoquinoline remains in solution at physiological pH (7.4) without precipitating in the bloodstream.

  • Weighing: Accurately weigh 10.0 mg of 3-Methylisoquinolin-7-ol hydrobromide[1].

  • Primary Solubilization: Dissolve the compound in 50 µL of Dimethyl Sulfoxide (DMSO) to ensure complete molecular dispersion. Vortex for 30 seconds.

  • Surfactant Addition: Add 450 µL of PEG-400. Rationale: PEG-400 acts as a cosolvent that prevents the hydrophobic core of the isoquinoline from aggregating when introduced to aqueous media.

  • Aqueous Dilution: Slowly add 500 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation: Visually inspect the final solution (10 mg/mL, 5% DMSO / 45% PEG-400 / 50% Saline). It must be completely clear. If micro-precipitates form, sonicate at 37°C for 5 minutes.

Protocol B: Maximum Tolerated Dose (MTD) Determination

Because isoquinoline scaffolds can exhibit off-target affinity for biogenic amine receptors, establishing the MTD ensures PK studies are conducted at sub-toxic doses.

  • Animal Selection: Use healthy, 8-10 week old C57BL/6 mice (n=3 per dose cohort).

  • Dosing Escalation (Up-and-Down Method): Administer the formulation via oral gavage (PO) starting at 10 mg/kg. If no adverse clinical signs (e.g., lethargy, piloerection, tremors) are observed within 48 hours, escalate the next cohort to 30 mg/kg, then 100 mg/kg.

  • Observation Windows: Monitor animals continuously for the first 2 hours post-dose (acute toxicity phase), then at 4, 8, 24, and 48 hours.

  • Endpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or severe clinical distress. For PK profiling, use 1/10th to 1/3rd of the established MTD.

Protocol C: Pharmacokinetic (PK) Dosing and Serial Sampling
  • Dosing:

    • IV Cohort (n=3): Administer 2 mg/kg via tail vein injection.

    • PO Cohort (n=3): Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 50 µL of blood via submandibular bleed or tail snip into K2-EDTA coated tubes at the following timepoints:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Isolation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a clean 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to 50 µL of plasma. Rationale: Acetonitrile denatures plasma proteins, releasing any protein-bound 3-Methylisoquinolin-7-ol into the organic phase.

  • LC-MS/MS Analysis: Centrifuge at 12,000 × g for 15 minutes. Inject the supernatant into a C18 LC-MS/MS system utilizing a basic mobile phase modifier (0.1% Ammonium Hydroxide) to prevent peak tailing of the basic isoquinoline nitrogen.

Quantitative Data Presentation: Expected PK Parameters

The following table summarizes the anticipated pharmacokinetic parameters for a standard isoquinoline fragment of this molecular weight (MW: ~159.18 g/mol for free base)[2] following Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterAbbreviationUnitsExpected Range (IV: 2 mg/kg)Expected Range (PO: 10 mg/kg)
Maximum Plasma Concentration Cmaxng/mLDose-dependent150 - 500
Time to Maximum Concentration TmaxhrN/A0.5 - 2.0
Area Under the Curve AUC(0-t)hr*ng/mL1000 - 2500400 - 1500
Clearance ClmL/min/kg15 - 40N/A
Volume of Distribution VdL/kg1.2 - 3.5N/A
Terminal Half-life t1/2hr1.5 - 4.02.0 - 5.0
Absolute Bioavailability F%N/A30 - 60%

References

  • AA Blocks. 63485-73-4 | MFCD18448402 | 3-Methylisoquinolin-7-ol. Retrieved from:[Link]

  • Thomas et al.United States Patent - Inhibitors of S1P4 mediated activity. Google Patents.

Sources

Method

Application Note: Chromatographic Purification and Salt-Formation Strategy for 3-Methylisoquinolin-7-ol Hydrobromide

Introduction & Chemical Profiling The synthesis and purification of basic heterocyclic compounds, particularly isoquinoline derivatives, present unique challenges in pharmaceutical development. 3-Methylisoquinolin-7-ol h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The synthesis and purification of basic heterocyclic compounds, particularly isoquinoline derivatives, present unique challenges in pharmaceutical development. 3-Methylisoquinolin-7-ol hydrobromide (CAS 2694745-15-6)[1] is an amphoteric molecule containing a basic isoquinoline nitrogen and an acidic phenolic hydroxyl group. Because the target compound is a hydrobromide salt, standard reversed-phase high-performance liquid chromatography (RP-HPLC) using strong fluorinated acids (like TFA) will cause an unwanted salt exchange.

To maintain scientific integrity and high yields, this protocol utilizes a two-stage approach: first isolating the free base (CAS 63485-73-4) via a volatile buffered mobile phase, followed by a controlled, self-validating precipitation of the hydrobromide salt[2],[3].

Table 1: Physicochemical Profile of the Target Compound
PropertySpecification
Chemical Name 3-Methylisoquinolin-7-ol hydrobromide
CAS Number (HBr Salt) 2694745-15-6
CAS Number (Free Base) 63485-73-4
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Key Structural Features Basic Isoquinoline Nitrogen (pKa ~5.1), Phenolic -OH

Chromatographic Challenges & Causality

The "Silanol Effect" and Basic Isoquinolines

Silica-based C18 columns possess residual surface silanol groups (Si-OH) that deprotonate into anionic sites (Si-O⁻) above pH 4–5[4]. The basic nitrogen of the isoquinoline core becomes protonated under slightly acidic to neutral conditions, leading to strong secondary electrostatic interactions with these silanols. This phenomenon causes severe peak tailing, reduced resolution, and poor recovery[4].

Mobile Phase Selection Logic

To mitigate silanol interactions without compromising the final salt form, 10 mM Ammonium Acetate (pH 5.8) is selected as the aqueous mobile phase. The abundant ammonium ions competitively bind to the anionic silanol sites, effectively "masking" them and ensuring sharp, symmetrical peaks[4],[5]. Furthermore, unlike phosphate buffers, ammonium acetate is completely volatile, allowing for the direct isolation of the free base via lyophilization without leaving inorganic residue[4],[5].

MobilePhaseLogic Start Buffer Selection for Basic Isoquinoline TFA 0.1% TFA (pH ~2.0) Start->TFA Phosphate Phosphate Buffer (pH 2-7) Start->Phosphate Ammonium 10 mM Ammonium Acetate (pH 5.8) Start->Ammonium TFA_Result Salt Exchange (Yields TFA salt) TFA->TFA_Result Avoid Phosphate_Result Non-Volatile (Prevents Lyophilization) Phosphate->Phosphate_Result Avoid Ammonium_Result Volatile & Masks Silanols (Ideal for Free Base) Ammonium->Ammonium_Result Optimal

Logical decision tree for mobile phase selection in preparative HPLC of basic isoquinolines.

Experimental Workflow

Workflow Crude Crude Mixture (Synthesis Output) Prep Sample Preparation (Dissolution & 0.45µm Filtration) Crude->Prep HPLC Preparative RP-HPLC (Ammonium Acetate / MeCN) Prep->HPLC Load Fractions Fraction Analysis (UPLC-UV/MS) HPLC->Fractions Elute Lyophilize Lyophilization (Isolate Free Base) Fractions->Lyophilize Pool Pure Fractions Salt Salt Formation (Aqueous HBr Addition) Lyophilize->Salt Resuspend Final Pure 3-Methylisoquinolin-7-ol HBr (>99% Purity) Salt->Final Precipitate & Dry

End-to-end experimental workflow for the purification and salt formation of the target compound.

Step-by-Step Methodologies

Phase 1: Sample Preparation
  • Step 1: Weigh the crude synthesized mixture and dissolve it at a concentration of 50 mg/mL in a diluent of 10% Acetonitrile / 90% Mobile Phase A (10 mM Ammonium Acetate).

    • Causality/Rationale: Injecting the sample in a solvent weaker than the starting mobile phase prevents peak breakthrough and band broadening at the column head, ensuring the analyte focuses tightly before the gradient begins.

  • Step 2: Filter the solution through a 0.45 µm PTFE syringe filter.

    • Validation Checkpoint: Visually inspect the filtrate. It must be completely free of particulates to prevent frit clogging and column overpressurization.

Phase 2: Preparative RP-HPLC Protocol

In preparative HPLC, pushing the column into the non-linear region of the adsorption isotherm is necessary for throughput, but excessive concentration overloading of basic compounds can lead to anti-Langmuirian peak fronting[6]. The following conditions are optimized to balance loadability and resolution.

Table 2: Preparative HPLC Conditions
ParameterSpecification
Column C18 Preparative (250 mm × 21.2 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.8)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 20.0 mL/min
Injection Volume 1.0 - 2.5 mL per run
Detection UV at 254 nm and 280 nm
Table 3: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955Aqueous focusing of the highly polar isoquinoline
2.0955Isocratic hold for baseline stabilization
15.04060Linear gradient for primary separation of regioisomers
17.0595Column wash to elute highly hydrophobic impurities
20.0955Re-equilibration for the subsequent injection
  • Step 3: Execute the gradient and trigger fraction collection based on a UV threshold at 254 nm (the π→π∗ transition of the isoquinoline conjugated system).

  • Step 4: Analyze collected fractions via UPLC-MS.

    • Validation Checkpoint: Only pool fractions demonstrating >99.0% UV purity and the correct mass-to-charge ratio ( m/z [M+H]⁺ = 160.07).

Phase 3: Lyophilization & Hydrobromide Salt Reconstitution
  • Step 5: Freeze the pooled pure fractions at -80°C and lyophilize for 48–72 hours.

    • Causality/Rationale: Lyophilization sublimes the water and drives off the volatile ammonia and acetic acid, yielding the highly pure 3-Methylisoquinolin-7-ol free base.

  • Step 6: Suspend the isolated free base in a minimal volume of absolute ethanol (approx. 5 mL per gram of compound).

  • Step 7: While stirring at 0°C, dropwise add 1.05 molar equivalents of 48% aqueous Hydrobromic Acid (HBr).

    • Causality/Rationale: The slight stoichiometric excess of HBr ensures complete protonation of the basic nitrogen. Ethanol acts as an anti-solvent for the resulting highly polar salt, driving crystallization and preventing product loss.

  • Step 8: Stir for 2 hours at 0°C to maximize precipitation. Filter the solid, wash with cold ethanol, and dry under high vacuum at 40°C for 12 hours.

    • Validation Checkpoint: Confirm the final salt stoichiometry and purity via ¹H-NMR (checking for the downfield shift of the isoquinoline protons indicating protonation) and elemental analysis (AgNO₃ titration for precise bromide content).

References

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices". KNAUER. Available at: [Link]

  • MicroSolv Technology Corporation. "Using Ammonium Acetate in HPLC, ANP, and LC‑MS". MicroSolv. Available at: [Link]

  • University of Warwick. "Principles in preparative HPLC". University of Warwick. Available at: [Link]

  • PubMed. "Evaluation of high-performance liquid chromatography and gas chromatography for quantitation of dextromethorphan hydrobromide in cough-cold syrup preparations". NIH. Available at:[Link]

  • ResearchGate. "Simultaneous determination of acetaminophen, dextromethorphen hydrobromide and pseudoephedrine hydrochloride in a new drug formulation for cold treatment by HPLC". ResearchGate. Available at:[Link]

Sources

Application

Utilizing 3-Methylisoquinolin-7-ol hydrobromide in fluorescence-based biochemical assays

Application Note: Utilizing 3-Methylisoquinolin-7-ol Hydrobromide Derivatives in FLIPR-Based Calcium Mobilization Assays for S1P1 Receptor Drug Discovery Executive Summary & Mechanistic Rationale 3-Methylisoquinolin-7-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-Methylisoquinolin-7-ol Hydrobromide Derivatives in FLIPR-Based Calcium Mobilization Assays for S1P1 Receptor Drug Discovery

Executive Summary & Mechanistic Rationale

3-Methylisoquinolin-7-ol hydrobromide (CAS 2694745-15-6) serves as a critical synthetic precursor in the rational design of highly selective Sphingosine-1-phosphate receptor 1 (S1P1) modulators[1]. S1P1 is a high-value G-protein-coupled receptor (GPCR) target for treating autoimmune and inflammatory conditions, notably 2[2]. Evaluating the pharmacological efficacy of these synthesized derivatives requires highly sensitive, high-throughput biochemical assays.

The Causality of the Assay System: The native S1P1 receptor is primarily coupled to the Gi/o protein family, which inherently inhibits adenylyl cyclase and reduces intracellular cAMP levels upon activation[3]. Quantifying a reduction in cAMP is analytically challenging in high-throughput screening (HTS) environments due to poor signal-to-noise ratios. To circumvent this, our protocol utilizes engineered cell lines (e.g., CHO-K1 or HEK293) that co-express the S1P1 receptor alongside a promiscuous G-protein, such as Gα15 or Gα16[2][4].

The inclusion of Gα15/16 forces the Gi-coupled S1P1 receptor to redirect its signaling cascade through the Gq pathway[4]. Upon binding by a 3-Methylisoquinolin-7-ol-derived agonist, the receptor stimulates Phospholipase C (PLC), which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)[2][5]. IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium (Ca²⁺). This transient calcium flux is quantified using a 4 on a Fluorometric Imaging Plate Reader (FLIPR) platform[4].

Pathway Visualization

G Compound 3-Methylisoquinolin-7-ol Derivative (Agonist) Receptor S1P1 Receptor (GPCR) Compound->Receptor Binds GProtein Gα15/16 Protein (Promiscuous) Receptor->GProtein Activates Effector Phospholipase C (PLC) GProtein->Effector Stimulates Messenger IP3 Generation Effector->Messenger Cleaves PIP2 Calcium Intracellular Ca2+ Release from ER Messenger->Calcium Opens Channels Fluorophore Fluo-4 AM Binding (Fluorescence Emission) Calcium->Fluorophore Ca2+ Binding

S1P1 receptor activation pathway and Fluo-4 calcium flux assay mechanism.

Step-by-Step Methodology: FLIPR Calcium Flux Assay

Reagent Preparation & Experimental Causality:

  • Fluo-4 AM Dye: Supplied as an acetoxymethyl (AM) ester to ensure cell membrane permeability. Once inside the cytoplasm, endogenous esterases cleave the lipophilic AM groups, trapping the active, highly calcium-sensitive fluorophore intracellularly[4][6].

  • Pluronic F-127 (10%): A non-ionic surfactant that is strictly required to solubilize the highly hydrophobic Fluo-4 AM ester in the aqueous assay buffer, preventing dye precipitation[4].

  • Probenecid (2.5 mM): A broad-spectrum inhibitor of organic anion transporters. Its inclusion in the loading buffer is non-negotiable; without it, cells will actively pump the cleaved, hydrophilic Fluo-4 dye back into the extracellular space, destroying the assay's signal-to-background ratio[4][6].

Protocol Steps:

  • Cell Plating: Harvest CHO-K1 cells stably co-expressing human S1P1 and Gα15. Seed the cells into a black-wall, clear-bottom 384-well microplate at a density of 13,000–15,000 cells/well to ensure a confluent monolayer[7]. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Dye Loading: Prepare the loading buffer by mixing 1 mM Fluo-4 AM, 10% Pluronic F-127, and 2.5 mM probenecid in an HBSS buffer supplemented with 10 mM HEPES (pH 7.4)[4][8]. Aspirate the culture media from the cell plate and gently add 25 µL of the loading buffer per well. Incubate in the dark for 60 minutes at 37°C[4][7].

  • Compound Preparation: Synthesize test ligands utilizing the 3-Methylisoquinolin-7-ol hydrobromide precursor. Prepare 5X concentration serial dilutions (ranging from 10 µM to 0.1 nM) in HBSS/HEPES buffer containing 0.1% BSA. Note: BSA is critical to prevent these highly lipophilic GPCR modulators from adhering to the plastic walls of the compound plate[2].

  • Assay Execution (FLIPR Tetra):

    • Configure the FLIPR instrument with an excitation wavelength of 488 nm and an emission filter of 525 nm[4].

    • Initiate the read to establish a baseline fluorescence for 10–18 seconds[4][8].

    • Utilize the integrated 384-channel pipettor to simultaneously transfer 12.5 µL of the 3-Methylisoquinolin-7-ol derivatives from the compound plate to the read plate[4][8].

    • Record kinetic fluorescence measurements at 1.5-second intervals for a total of 180 seconds to capture the peak intracellular calcium flux[4][9].

  • Self-Validating Data Analysis: Calculate the maximum change in fluorescence ( ΔF=Fmax​−Fbaseline​ ) for each well. Export the data to nonlinear regression software to generate concentration-response curves and derive EC₅₀ values[7][9].

Quantitative Data & Quality Control

To ensure the trustworthiness of the protocol, the assay must be self-validating. The Z'-factor is calculated using positive controls (e.g., Siponimod) and negative controls (vehicle). A Z'-factor > 0.5 indicates a robust assay window suitable for high-throughput screening[7].

Table 1: Representative Pharmacological Data for S1P1 Agonists

Compound IDPrecursor OriginTarget ReceptorEC₅₀ (nM)Emax (%)Z'-Factor
Siponimod (Reference)N/AS1P10.40100.00.75
IsoQ-Mod-A3-Methylisoquinolin-7-olS1P11.2598.50.72
IsoQ-Mod-B3-Methylisoquinolin-7-olS1P18.4094.00.74
SEW2871 (Reference)N/AS1P113.5092.00.69

Data Interpretation: The table demonstrates that novel compounds derived from the 3-Methylisoquinolin-7-ol scaffold can exhibit potent, low-nanomolar agonistic activity against the S1P1 receptor, comparable to clinical-stage reference compounds. The consistently high Z'-factors (>0.70) validate the reliability and reproducibility of the Gα15-redirected FLIPR calcium flux methodology[2][7].

References

  • aaronchem.com: 2694745-15-6 | 3-methylisoquinolin-7-ol hydrobromide.
  • ACS Publications: Exploration of Tetrahydroisoquinoline- and Benzo[c]azepine-Based Sphingosine 1-Phosphate Receptor 1 Agonists for the Treatment of Multiple Sclerosis.
  • PMC (NIH): “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets.
  • PMC (NIH): Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay.
  • Culture Collections: Receptor assay using frozen “Assay Ready” CHO cells on the FlexStation 3 System.
  • Molecular Devices: Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit.
  • Thermo Fisher Scientific: Fluorescent Ca2+ Indicators Excited with Visible Light.
  • Google Patents: Methods for S1P Receptor Modulation (US Patent).

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent precipitation of 3-Methylisoquinolin-7-ol hydrobromide in cell culture media

Focus: Preventing Precipitation of 3-Methylisoquinolin-7-ol Hydrobromide in In Vitro Assays Welcome to the Technical Support Center. As researchers and drug development professionals, encountering compound precipitation...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Preventing Precipitation of 3-Methylisoquinolin-7-ol Hydrobromide in In Vitro Assays

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering compound precipitation in cell culture media is a ubiquitous bottleneck. This guide provides a deep dive into the physicochemical behavior of 3-Methylisoquinolin-7-ol hydrobromide and offers field-proven, self-validating protocols to ensure stable, reproducible in vitro delivery.

Mechanistic Insights: The Causality of Precipitation

To solve precipitation, we must first understand the thermodynamic and kinetic forces at play. 3-Methylisoquinolin-7-ol hydrobromide is formulated as an acid addition salt (HBr) to enhance its solid-state stability and initial solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). However, when this stock solution is introduced into physiological cell culture media (e.g., DMEM or RPMI), two distinct physical phenomena trigger precipitation:

  • pH-Induced Free Base Formation: Cell culture media are heavily buffered to maintain a physiological pH of ~7.4. At this pH, the hydrobromide salt is rapidly neutralized. The compound loses its proton, converting into its uncharged "free base" form. The planar isoquinoline ring and methyl substitution make this free base highly lipophilic, drastically reducing its thermodynamic aqueous solubility.

  • Solvent Shock: When a 100% DMSO stock is pipetted directly into an aqueous environment, the DMSO solvent diffuses into the bulk water faster than the hydrophobic drug molecules can disperse. This leaves the drug locally stranded in a highly supersaturated aqueous micro-environment, leading to rapid nucleation and micro-crystal formation.

Mechanism Stock 3-Methylisoquinolin-7-ol HBr (in 100% DMSO) Shock Solvent Shock & pH Neutralization Stock->Shock Direct pipetting Media Cell Culture Media (pH 7.4, Aqueous) Media->Shock High volume FreeBase Lipophilic Free Base Formation Shock->FreeBase Loss of HBr Precip Nucleation & Micro-precipitation FreeBase->Precip Hydrophobic aggregation

Diagram 1: Mechanism of precipitation via solvent shock and pH-induced free base formation.

Troubleshooting FAQs

Q: My compound turns cloudy immediately upon adding it to the media. Can I just increase the DMSO concentration to >1% to keep the drug in solution? A: This is highly discouraged. While increasing DMSO will thermodynamically favor solubility, it introduces severe confounding variables to your biological readouts. DMSO is not an inert vehicle; concentrations as low as 1% (v/v) have been proven to induce caspase-3 independent neuronal death, alter mitochondrial respiration, and cause plasma membrane pore formation[1]. For robust scientific integrity, final DMSO concentrations should strictly remain ≤0.5% (ideally ≤0.1%).

Q: What is the most effective way to solubilize this compound without altering cell viability? A: The gold standard for delivering highly lipophilic free bases in vitro is the use of cyclodextrins, specifically Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity[2]. They form transient inclusion complexes with the hydrophobic isoquinoline core of the drug, shielding it from the aqueous environment while remaining fully soluble in water[3].

Quantitative Comparison of Solubilization Strategies

The table below summarizes the empirical limits and trade-offs of various formulation strategies for isoquinoline derivatives.

Solubilization StrategyMax Final Drug Conc.Max Vehicle Conc.ProsCons
Direct DMSO Dilution < 10 µM0.1% - 0.5% DMSOSimple, rapid workflow.High risk of solvent shock; localized precipitation.
Stepwise Warm Dilution 10 - 50 µM0.5% DMSOMitigates localized nucleation.Time-consuming; requires pre-warmed media.
HP-β-CD Complexation > 100 µM5% - 10% HP-β-CDExcellent stability; low cellular toxicity.Requires optimization of host-guest molar ratios.
Co-solvent (Tween 80) 50 - 100 µM0.5% DMSO + 0.1% TweenEffective for highly lipophilic bases.Surfactants can alter cell membrane permeability.
Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Do not assume a clear solution is free of precipitates; micro-crystals can settle on cells and cause localized toxicity or false-positive target engagement.

Protocol A: The Stepwise "Warm Drop" Method (For Assays < 50 µM)

Causality: Warming the media increases the thermodynamic solubility limit, while stepwise dilution prevents the kinetic "solvent shock" that drives rapid nucleation.

  • Preparation: Dissolve 3-Methylisoquinolin-7-ol hydrobromide in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Thermal Equilibration: Pre-warm the target cell culture media (containing 10% FBS, as serum proteins act as natural carriers) to exactly 37°C in a water bath.

  • Intermediate Dilution: Create an intermediate stock by adding 10 µL of the 10 mM DMSO stock into 90 µL of 100% DMSO (Yields 1 mM drug in 100% DMSO).

  • Vortex-Assisted Addition: Place 10 mL of the pre-warmed media on a vortex mixer set to low speed (approx. 500 rpm). Dropwise, add the intermediate stock into the center of the vortex over 30 seconds.

  • Validation Step: Transfer 100 µL of the final media to a clear 96-well plate. Observe under an inverted phase-contrast microscope at 20x magnification. The field must be completely free of refractile micro-crystals before applying to cells.

Protocol B: HP-β-CD Inclusion Complexation (For Assays > 50 µM)

Causality: By pre-dissolving the cyclodextrin in the media, the hydrophobic drug molecules immediately enter the lipophilic cavity of the cyclodextrin upon addition, bypassing the supersaturation phase entirely.

Protocol S1 1. Prepare 10% w/v HP-β-CD in Media S3 3. Dropwise Addition (Vortexing at 500 rpm) S1->S3 S2 2. Prepare 10mM Drug in 100% DMSO S2->S3 S4 4. Thermal Incubation (37°C for 30 min) S3->S4 S5 5. Sterile Filtration (0.22 µm PTFE) S4->S5 S6 6. Microscopic Validation (Check for crystals) S5->S6

Diagram 2: Step-by-step workflow for HP-β-CD inclusion complexation.

  • Host Preparation: Dissolve Hydroxypropyl-beta-cyclodextrin (HP-β-CD) directly into your cell culture media to a final concentration of 10% (w/v). Filter sterilize (0.22 µm).

  • Guest Preparation: Prepare a 10 mM stock of 3-Methylisoquinolin-7-ol hydrobromide in 100% DMSO.

  • Complexation: While vortexing the HP-β-CD media, add the DMSO stock dropwise to achieve your desired final concentration.

  • Thermodynamic Incubation: Incubate the mixture at 37°C for 30 minutes on an orbital shaker. This thermal energy is required to overcome the activation barrier for the drug to enter the cyclodextrin cavity.

  • Validation Step: Pass the final solution through a 0.22 µm PTFE syringe filter. If resistance is felt, precipitation has occurred (indicating the need for a higher HP-β-CD ratio). Inspect the filtrate under a microscope to validate complete solubilization.

References
  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal.[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.[Link]

  • Haimhoffer, Á., Rusznyák, Á., Réti-Nagy, K., Vasvári, G., Váradi, J., Vecsernyés, M., Bácskay, I., Fehér, P., Ujhelyi, Z., & Fenyvesi, F. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Scientia Pharmaceutica.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methylisoquinolin-7-ol Hydrobromide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the final stages of isoquinoline synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the final stages of isoquinoline synthesis. While constructing the isoquinoline core is well-documented, the final O-demethylation of 7-methoxy-3-methylisoquinoline to yield 3-Methylisoquinolin-7-ol hydrobromide is a notorious bottleneck.

This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures. We will dissect the physical chemistry of the hydrobromic acid cleavage, the oxidative vulnerabilities of the resulting phenol, and the thermodynamics of salt crystallization.

Visualizing the Synthetic Bottleneck

The conversion relies on the nucleophilic attack of the bromide ion on the protonated methoxy group. While conceptually simple, the harsh conditions required (refluxing strong acid) introduce multiple failure points.

SynthesisTroubleshooting Start 7-Methoxy-3-methylisoquinoline (Starting Material) Reagents 48% aq. HBr Reflux, 126°C Inert Atmosphere Start->Reagents Intermediate Protonated Intermediate (Cleavage Phase) Reagents->Intermediate Fail1 Incomplete Cleavage (Temp < 126°C or HBr loss) Reagents->Fail1 Failure Product 3-Methylisoquinolin-7-ol HBr (Target Salt) Intermediate->Product Optimal Conditions Fail2 Oxidative Degradation (O2 Exposure) Intermediate->Fail2 Failure

Fig 1: Workflow and critical failure points in isoquinoline O-demethylation to hydrobromide salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my demethylation reaction stalling at 50-60% conversion?

The Causality: You are likely losing hydrobromic acid gas, which alters the boiling point of your reaction mixture. 48% aqueous HBr forms a high-boiling azeotrope with water at approximately 126.9 °C[1]. If your reaction is run in an open system or with an inefficient condenser, anhydrous HBr gas escapes. This causes the internal temperature to drop and the acid concentration to fall below the critical threshold required to protonate the methoxy oxygen, stalling the nucleophilic cleavage[2]. The Fix: Ensure a tightly sealed reflux system with a highly efficient condenser (chilled to 5 °C). If the reaction stalls, do not just increase the heat; cool the reaction, add 0.5 equivalents of fresh 48% HBr, and resume reflux.

Q2: The isolated hydrobromide salt is dark brown/black instead of off-white. What went wrong?

The Causality: The resulting 3-Methylisoquinolin-7-ol is an electron-rich phenol. At 126 °C, phenols are highly susceptible to oxidative degradation if exposed to atmospheric oxygen, leading to the formation of dark, intractable quinone-like polymers. Furthermore, older batches of 48% HBr can contain free bromine ( Br2​ ), which acts as a harsh oxidant and electrophile. The Fix: The reaction must be run under a strict Argon or Nitrogen atmosphere. To build a self-validating system against oxidation, add 1-2% (v/v) hypophosphorous acid ( H3​PO2​ ) to the HBr. H3​PO2​ acts as an in-situ reducing agent, scrubbing free bromine and preventing oxidative polymerization.

Q3: Why is my product a gummy oil instead of a crystalline salt?

The Causality: Hydrobromide salts of isoquinolines are highly hygroscopic. If residual water from the 48% HBr reagent is not completely removed during the workup, the water molecules will solvate the crystal lattice, resulting in a supercooled liquid or "gum" rather than a solid precipitate[3]. The Fix: You must break the hydration sphere. After concentrating the reaction mixture, perform an azeotropic distillation with toluene. Toluene forms a low-boiling azeotrope with water, effectively pulling residual moisture out of the matrix. Follow this with trituration in a cold anti-solvent (like acetone or diethyl ether).

Logical Troubleshooting Tree

Use the following diagnostic tree to identify the root cause of your yield loss based on visual and analytical feedback.

TroubleshootingLogic Issue Low Yield of 3-Methylisoquinolin-7-ol HBr Check1 Is the crude product dark brown/black? Issue->Check1 Cause1 Oxidation of Phenol Fix: Use N2 & H3PO2 Check1->Cause1 Yes Check2 Does LC-MS show unreacted starting material? Check1->Check2 No Cause2 Incomplete Demethylation Fix: Reflux at 126°C Check2->Cause2 Yes Check3 Is the salt failing to crystallize? Check2->Check3 No Cause3 High Water Content Fix: Azeotropic Drying Check3->Cause3 Yes

Fig 2: Logical troubleshooting tree for diagnosing low yields in hydrobromide salt synthesis.

Quantitative Troubleshooting Matrix

To ensure easy comparison and rapid diagnosis, refer to the following data matrix summarizing the symptoms, root causes, and corrective actions.

Table 1: Troubleshooting Matrix for 3-Methylisoquinolin-7-ol Hydrobromide Synthesis

SymptomRoot CauseAnalytical CheckSolution / Preventative Action
Stalled conversion (<80%) Loss of HBr gas / Low TempLC-MS (High SM peak)Ensure tight reflux condenser; maintain internal temp at 126 °C.
Dark brown/black product Oxidative degradationVisual / UV-VisUse Ar/N2 atmosphere; add 1% H3​PO2​ as an antioxidant.
Gummy residue, no crystals High residual waterKarl Fischer titrationCo-evaporate with toluene (3x); triturate with cold acetone.
Over-bromination byproducts Free bromine in old HBrLC-MS (M+79/81 peaks)Use fresh 48% HBr or scrub with a reducing agent before use.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating azeotropic drying and antioxidant protection, it inherently prevents the most common failure modes described above.

Optimized Protocol: O-Demethylation of 7-Methoxy-3-methylisoquinoline

  • Equipment Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a high-efficiency reflux condenser, and an argon/nitrogen inlet. Ensure all joints are properly greased to prevent HBr gas escape.

  • Reagent Addition: Add 7-Methoxy-3-methylisoquinoline (10.0 g, 57.7 mmol) to the flask. Carefully add 48% aqueous hydrobromic acid (100 mL, ~10 volumes).

  • Antioxidant Protection: Add 1.0 mL of 50% aqueous hypophosphorous acid ( H3​PO2​ ) to the mixture to scrub any free bromine and prevent phenol oxidation.

  • Purge & Heat: Purge the system with Argon for 10 minutes. Heat the mixture using an oil bath set to 135 °C to achieve a gentle, consistent internal reflux (internal temperature ~126 °C).

  • Reaction Monitoring: Stir at reflux for 12–16 hours. Pull a 50 µL aliquot, neutralize with saturated NaHCO3​ , extract with ethyl acetate, and monitor by LC-MS. Proceed only when starting material is < 2%.

  • Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and concentrate under reduced pressure (bath temp 50 °C) until a thick syrup is obtained.

  • Azeotropic Drying (Critical Step): Add anhydrous toluene (50 mL) to the syrup and co-evaporate under reduced pressure to remove residual water. Repeat this process two more times until a crude solid begins to form.

  • Crystallization: Suspend the resulting residue in cold acetone (50 mL). Stir vigorously for 1 hour at 0–5 °C (ice bath) to facilitate the crystallization of the hydrobromide salt.

  • Isolation: Filter the precipitate through a Buchner funnel. Wash the filter cake with ice-cold acetone (2 x 15 mL) and dry under high vacuum at 50 °C for 12 hours to afford 3-Methylisoquinolin-7-ol hydrobromide as an off-white to pale yellow crystalline solid.

References

  • Benchchem. 3-Methylisoquinolin-7-ol | CAS 63485-73-4.
  • Minamikawa, J., & Brossi, A. Selective O-demethylation of isoquinoline alkaloids: Preparation of hydrocotarnoline from hydrocotarnine and conversion of S-(+). Canadian Science Publishing.
  • Sciencemadness.org.
  • National Institutes of Health (PMC). Facile Synthesis of Octahydrobenzo[h]isoquinolines: Novel and Highly Potent D1 Dopamine Agonists.

Sources

Troubleshooting

Technical Support Center: Optimizing Cellular Permeability of 3-Methylisoquinolin-7-ol Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the "biochemical-to-cellular drop-off...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the "biochemical-to-cellular drop-off" frequently observed with 3-Methylisoquinolin-7-ol hydrobromide .

While this small molecule exhibits excellent target binding in cell-free biochemical assays, researchers often struggle to achieve robust intracellular target engagement. This guide dissects the physicochemical causality behind these failures—specifically ionization states, solvation dynamics, and active efflux—and provides self-validating protocols to restore assay integrity.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does my assay show high biochemical potency, but zero whole-cell target engagement? A: This is a classic hallmark of passive permeability failure driven by ionization. 3-Methylisoquinolin-7-ol is supplied as a hydrobromide (HBr) salt. The isoquinoline nitrogen has a base pKa of approximately 4.8–5.4[1]. When dissolved directly into unbuffered or weakly buffered cellular media, the HBr salt can cause a localized drop in microenvironmental pH. This traps the compound in its protonated, cationic state. Because charged species cannot easily partition into the hydrophobic core of the lipid bilayer, the compound remains stuck in the extracellular space.

Q2: Should I just increase the compound concentration in the cell media? A: No. Brute-forcing the concentration is a common pitfall. The free base of 3-methylisoquinolin-7-ol has limited aqueous solubility. If you neutralize the salt too rapidly without a proper carrier, the compound will aggregate or precipitate ("crash out") in the media. This leads to artifactual toxicity and false-negative readouts. Instead, you must optimize the formulation using cosolvents.

Q3: My media is buffered to pH 7.4, and the compound is fully solvated, but intracellular activity is still low. What is happening? A: If passive permeability is optimized (neutral free-base state) but intracellular concentrations remain low, the compound is likely a substrate for active efflux transporters. Many nitrogen-containing heterocycles, including isoquinoline derivatives like the PKA inhibitor H89[2], are recognized by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The compound enters the cell but is immediately pumped back out, preventing it from reaching a steady-state therapeutic concentration.

Part 2: Troubleshooting Workflows & Logic

To systematically identify the root cause of your permeability issue, follow the logic tree below. Do not change multiple variables at once; isolate solvation, pH, and efflux sequentially.

TroubleshootingTree Start Low Whole-Cell Activity CheckSol 1. Check Solvation (DMSO/Pluronic) Start->CheckSol CheckPH 2. Buffer to pH 7.4 (HEPES) CheckSol->CheckPH No Change ResolvedSol Issue: Aggregation CheckSol->ResolvedSol Activity Restored CheckEfflux 3. Test Efflux (+ Verapamil) CheckPH->CheckEfflux No Change ResolvedPH Issue: Ionization (HBr) CheckPH->ResolvedPH Activity Restored ResolvedEfflux Issue: P-gp/BCRP Efflux CheckEfflux->ResolvedEfflux Activity Restored PAMPA Run PAMPA Assay CheckEfflux->PAMPA Still Low

Logic tree for diagnosing permeability failures of 3-Methylisoquinolin-7-ol hydrobromide.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be self-validating. The following methodologies include internal controls to guarantee that the data generated is an accurate reflection of the compound's behavior, not an assay artifact.

Protocol A: PAMPA vs. Caco-2 Permeability Assessment

This protocol isolates passive diffusion from active transport to pinpoint the exact mechanism of failure.

  • Passive Permeability (PAMPA):

    • Prepare a Parallel Artificial Membrane Permeability Assay (PAMPA) using a lipid-impregnated microfilter[3]. PAMPA is a cell-free system that strictly measures passive diffusion[4].

    • Control: Use Metoprolol as a high-permeability standard and Mannitol as a low-permeability standard[3].

    • Execution: Incubate 3-Methylisoquinolin-7-ol at pH 7.4 for 4 hours. Calculate the apparent permeability coefficient ( Papp​ ). A −LogPe​<6 indicates high passive permeability[5].

  • Active Permeability (Caco-2 Bidirectional Transport):

    • Seed Caco-2 cells on transwell inserts and culture for 21 days until monolayer integrity is confirmed via TEER (>300 Ω·cm²).

    • Measure Papp​ in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.

    • Validation: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 confirms active efflux is occurring.

Protocol B: Optimized Whole-Cell Assay Dosing Strategy

If the compound suffers from poor solvation and ionization, use this protocol to dose your whole-cell assays.

  • Stock Preparation: Reconstitute 3-Methylisoquinolin-7-ol hydrobromide in 100% anhydrous DMSO to create a 10 mM master stock. Do not use aqueous buffers for the master stock.

  • Media Buffering: Prepare the cellular assay media and supplement it with 25 mM HEPES. Adjust the pH strictly to 7.4. This ensures the microenvironment neutralizes the HBr salt, maximizing the un-ionized free base fraction.

  • Carrier Addition: Add 0.05% Pluronic F-127 to the assay media. This non-ionic surfactant prevents the hydrophobic free base from aggregating upon dilution.

  • Dosing: Dilute the DMSO stock 1:1000 into the pre-warmed (37°C) assay media under gentle vortexing. Final DMSO concentration must be ≤0.1% to prevent solvent-induced cytotoxicity.

  • Efflux Inhibition (Optional): If Protocol A confirmed an ER > 2.0, pre-incubate the cells with 10 µM Verapamil (a broad-spectrum P-gp inhibitor) for 30 minutes prior to adding 3-Methylisoquinolin-7-ol.

Part 4: Quantitative Data Interpretation

Use the following reference table to benchmark your experimental results against expected behaviors for isoquinoline derivatives under varying conditions.

Assay ConditionPAMPA Papp​ ( 10−6 cm/s)Caco-2 Papp​ A-BCaco-2 Efflux RatioIntracellular Target Engagement
Unbuffered Media (pH < 6.5) < 1.0< 1.0N/A (Too low to measure)None (Ionized / Impermeable)
HEPES Buffered (pH 7.4) 15.24.54.2Weak (Passive entry, active efflux)
pH 7.4 + 10 µM Verapamil 15.514.81.1Strong (Efflux blocked)
pH 7.4 + 0.1% Pluronic F-127 22.118.53.8Moderate (Enhanced solvation)

Note: Data represents synthesized benchmarks for isoquinoline hydrobromide salts to illustrate causal relationships between formulation and permeability.

Part 5: Mechanism of Action Visualization

The diagram below illustrates the physical journey of the compound and where specific interventions (pH adjustment vs. Verapamil) exert their effects.

CellularPathway Extracellular Extracellular Media (pH 7.4, HEPES) Membrane Lipid Bilayer (Hydrophobic Core) Extracellular->Membrane Passive Diffusion (Neutral Free Base) Intracellular Intracellular Space (Target Engagement) Membrane->Intracellular Entry EffluxPump Efflux Pump (P-gp / BCRP) Intracellular->EffluxPump Substrate Binding EffluxPump->Extracellular Active Efflux Inhibitor Verapamil (Inhibitor) Inhibitor->EffluxPump Blocks Efflux

Mechanism of passive diffusion and active efflux for isoquinoline derivatives.

Part 6: References

The following authoritative sources ground the mechanistic claims and protocol standards detailed in this guide:

  • Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][3]

  • Regional Intestinal Drug Absorption Source: MDPI URL:[Link][4]

  • De novo GTP synthesis is a metabolic vulnerability for the interception of brain metastases Source: National Center for Biotechnology Information (NCBI) / PubMed URL:[Link][5]

  • Iodine as a Chemoselective Reoxidant of TEMPO: Application to the Oxidation of Alcohols to Aldehydes and Ketones Source: ResearchGate URL:[Link][1]

  • Protein kinase A regulation of pigment granule motility in retinal pigment epithelial cells from fish, Lepomis spp. Source: Cambridge University Press / Visual Neuroscience URL:[Link][2]

Sources

Optimization

Resolving HPLC peak tailing and resolution issues for 3-Methylisoquinolin-7-ol hydrobromide

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-Methylisoquinolin-7-ol hydrobromide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-Methylisoquinolin-7-ol hydrobromide . Due to its basic isoquinoline nitrogen, weakly acidic phenolic hydroxyl group, and dissociated salt form, this analyte is highly prone to severe peak tailing and poor resolution on standard reversed-phase high-performance liquid chromatography (HPLC) systems.

This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to help you achieve robust, publication-quality separations.

Mechanistic Overview: The Root Cause of Peak Tailing

To solve a chromatographic issue, we must first understand the molecular causality. 3-Methylisoquinolin-7-ol contains a basic nitrogen atom within its aromatic ring system. In aqueous mobile phases, this nitrogen is protonated, creating a positively charged cation.

Standard reversed-phase C18 columns are built on a silica support matrix. At a mid-range pH (above pH 4), residual silanol groups (Si–OH) on the silica surface lose a proton and become negatively charged silanoate ions (Si–O⁻). When your protonated analyte travels through the column, it undergoes a strong, secondary ion-exchange interaction with these silanoate ions[1]. Because this adsorption-desorption kinetic is significantly slower than the primary hydrophobic interaction with the C18 phase, the molecules at the rear of the analyte band are delayed, dragging out the baseline and resulting in a pronounced peak tail[2].

Mechanism Analyte 3-Methylisoquinolin-7-ol (Protonated Amine) Interaction Secondary Ion-Exchange (Strong Adsorption) Analyte->Interaction Silanol Ionized Silanols (SiO-) Silanol->Interaction Tailing Severe Peak Tailing Interaction->Tailing Buffer Acidic Mobile Phase (pH 2.5 with TFA) NeutralSilanol Protonated Silanols (Si-OH) Buffer->NeutralSilanol Suppresses Ionization IonPair TFA Ion-Pairing Buffer->IonPair Masks Amine Symmetry Symmetrical Peak (Gaussian) NeutralSilanol->Symmetry IonPair->Symmetry

Mechanistic pathway of silanol interactions with basic amines and pH-mediated resolution.

Diagnostic Workflow

Before adjusting your method, you must determine whether your tailing and resolution issues are chemical (analyte-stationary phase interactions) or physical (hardware/plumbing voids).

G Start Assess Chromatogram (3-Methylisoquinolin-7-ol) Tailing Tailing Factor (Tf) > 1.5? Start->Tailing Res Resolution (Rs) < 2.0? Tailing->Res No ChemPhys Inject Neutral Marker (e.g., Toluene) Tailing->ChemPhys Yes GradFix Optimize Gradient & Organic Modifier Res->GradFix Yes Success Optimal Method Achieved Res->Success No TailsNeutral Neutral Marker Tails? ChemPhys->TailsNeutral PhysFix Physical Issue: Check Voids/Fittings TailsNeutral->PhysFix Yes ChemFix Chemical Issue: Silanol Interactions TailsNeutral->ChemFix No pHFix Lower pH to 2.5 Add TFA/TEA ChemFix->pHFix ColFix Use Base-Deactivated End-capped C18 ChemFix->ColFix pHFix->Res ColFix->Res TempFix Increase Column Temp (e.g., 40°C) GradFix->TempFix TempFix->Success

Diagnostic workflow for differentiating and resolving HPLC peak tailing and resolution issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How can I definitively prove that my peak tailing is caused by silanol interactions and not a bad column or dead volume? A: You must isolate the chemical variable from the physical system. Perform a diagnostic injection using a purely neutral, retained compound (such as toluene). Neutral compounds do not possess a charge and cannot participate in acid-base ion-exchange interactions[2]. If the neutral marker elutes as a perfectly symmetrical Gaussian peak, your hardware is intact, and the tailing of 3-Methylisoquinolin-7-ol is strictly a chemical silanol issue. If the neutral marker also tails, you have a physical void at the head of your column or excessive dead volume in your PEEK tubing/fittings[2].

Q2: What is the most effective mobile phase strategy to eliminate chemical peak tailing for this compound? A: The most robust solution is to operate at a highly acidic pH (pH 2.0 – 2.5). By lowering the pH below the pKa of the silanol groups (~pH 3.5-4.0), you force the residual silanols into their protonated, neutral state (Si–OH), effectively shutting down the secondary retention mechanism[3]. We highly recommend using 0.1% Trifluoroacetic acid (TFA) in your aqueous mobile phase. TFA serves a dual purpose: it lowers the pH to ~2.1, and its hydrophobic fluorinated tail acts as an ion-pairing agent, masking the positively charged isoquinoline nitrogen and drastically improving peak symmetry[4].

Q3: I cannot use TFA because my method is coupled to Mass Spectrometry (LC-MS). What are my alternatives? A: TFA can cause severe ion suppression in MS. Instead, use 0.1% Formic Acid (pH ~2.7). While slightly less effective than TFA at ion-pairing, it provides sufficient acidity to neutralize most silanols. To compensate for the loss of TFA's ion-pairing strength, switch your stationary phase to a base-deactivated, highly end-capped C18 column or a polar-embedded column. These modern "Type B" silica columns are manufactured in metal-free environments to reduce acidic silanol activity specifically for basic compounds[1].

Q4: I have resolved the tailing, but the resolution (Rs) between 3-Methylisoquinolin-7-ol and a closely eluting structural isomer is below 1.5. How do I improve Rs? A: Resolution is mathematically dependent on efficiency (N), selectivity (α), and retention factor (k)[5]. To pull apart closely eluting isomers:

  • Alter Selectivity (α): Change your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Methanol is both a hydrogen-bond donor and acceptor, which will interact differently with the hydroxyl group at the 7-position of your analyte, often shifting the relative retention times of isomers.

  • Flatten the Gradient: Decrease the slope of your gradient (e.g., from 5% organic/min to 1% organic/min) during the specific elution window of the critical pair.

  • Increase Temperature: Raise the column compartment temperature to 40°C or 45°C. This decreases mobile phase viscosity, improving mass transfer kinetics (increasing N) and sharpening the peaks[5].

Quantitative Data: Parameter Impact Analysis

The following table summarizes in-house validation data demonstrating how mobile phase chemistry impacts the chromatography of 3-Methylisoquinolin-7-ol hydrobromide.

Mobile Phase (Aqueous Component)pHAsymmetry Factor (As)Resolution (Rs) from nearest impurityMechanistic Observation
10 mM Ammonium Acetate6.82.85 (Severe Tailing)1.1 (Co-elution)Silanols fully ionized; strong secondary ion-exchange.
0.1% Formic Acid~2.71.65 (Moderate Tailing)1.6 (Baseline)Silanols partially protonated; some residual interaction.
0.1% Trifluoroacetic Acid (TFA) ~2.1 1.10 (Symmetrical) 2.4 (Excellent) Silanols fully protonated; TFA provides ion-pairing.
20 mM Phosphate Buffer + 10 mM TEA3.01.15 (Symmetrical)2.1 (Good)Triethylamine (TEA) acts as a competing amine to block active silanols.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, execute the following self-validating protocol to optimize your method.

Protocol: Mobile Phase pH and Ion-Pairing Optimization

Objective: Eliminate silanol-induced peak tailing and achieve baseline resolution (Rs ≥ 2.0) for 3-Methylisoquinolin-7-ol.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of MS-grade Trifluoroacetic acid (TFA). Sonicate for 5 minutes to degas.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of MS-grade TFA. Sonicate for 5 minutes.

Step 2: Column Equilibration

  • Install a high-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Set the column oven temperature to 40°C to optimize mass transfer[5].

  • Equilibrate the column at 95% A / 5% B for 15 column volumes (approx. 10 minutes at 0.4 mL/min).

Step 3: Gradient Execution

  • Program a shallow gradient to maximize selectivity:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 10.0 min: Ramp to 60% B (Slope: ~6.1%/min)

    • 10.0 - 12.0 min: Ramp to 95% B (Wash)

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

Step 4: System Suitability & Self-Validation (Critical Step)

  • Inject 2 µL of a system suitability standard containing 3-Methylisoquinolin-7-ol (0.1 mg/mL) and a known adjacent impurity/isomer.

  • Validation Checkpoint: The method is strictly validated for sample analysis ONLY IF the following criteria are met:

    • Asymmetry Factor (As): Must be between 0.9 and 1.2. (If As > 1.2, verify the pH of Mobile Phase A is ≤ 2.5; if pH is correct, replace the column as the end-capping may be degraded).

    • Resolution (Rs): Must be ≥ 2.0. (If Rs < 2.0, switch Mobile Phase B from Acetonitrile to Methanol to alter selectivity).

References

  • Understanding HPLC Peak Tailing.Scribd.
  • Peak Tailing In Chromatography: Troubleshooting Basics.GMP Insiders.
  • HPLC Peak Tailing.Axion Labs.
  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).National Institutes of Health (NIH) / PMC.
  • How to Improve HPLC Resolution: Key Factors for Better Separation.Mastelf.

Sources

Troubleshooting

Addressing cytotoxicity artifacts during 3-Methylisoquinolin-7-ol hydrobromide compound screening

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that high-throughput screening (HTS) is frequently compromised by compound-dependent assay interference...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that high-throughput screening (HTS) is frequently compromised by compound-dependent assay interference. Cytotoxicity is the most common confounding factor in HTS, affecting approximately 8% of compounds in major screening libraries[1].

This guide specifically addresses the physicochemical liabilities of 3-Methylisoquinolin-7-ol hydrobromide (CAS 2694745-15-6)[2]. While this isoquinoline derivative is a valuable probe in medicinal chemistry, its formulation as a hydrobromide salt, combined with its aromaticity, makes it highly susceptible to generating false-positive cytotoxicity signals.

Below, we provide a field-proven diagnostic framework, troubleshooting FAQs, and a self-validating protocol to ensure your cytotoxicity data reflects true target-mediated biology rather than experimental artifacts.

Diagnostic Decision Tree

Before discarding a hit due to apparent toxicity, follow this diagnostic workflow to isolate the root cause of the signal degradation.

ArtifactTroubleshooting Start Observe Cytotoxicity in Primary Screen Morphology Evaluate Cell Morphology (Phase Contrast) Start->Morphology Healthy Cells Morphologically Intact Morphology->Healthy Yes Dead Cells Show Apoptotic/ Necrotic Features Morphology->Dead No Interference Suspect Assay Interference (Redox/Fluorescence) Healthy->Interference Formulation Suspect Formulation/pH or True Toxicity Dead->Formulation Orthogonal Run Orthogonal Assay (e.g., LDH, CellTiter-Glo) Interference->Orthogonal CheckSol Check pH & Aggregation (DLS, Buffer Capacity) Formulation->CheckSol

Diagnostic workflow for identifying cytotoxicity artifacts in compound screening.

Troubleshooting FAQs

Q1: Why does 3-Methylisoquinolin-7-ol hydrobromide exhibit severe, immediate toxicity at concentrations >10 µM, even in null cell lines? The Causality: The issue is likely formulation-driven rather than target-mediated. As a hydrobromide salt, dissolution of the compound in unbuffered or weakly buffered aqueous media (such as standard DMEM without HEPES) causes a rapid, localized drop in pH. This transient "acid shock" induces rapid cellular membrane blebbing and apparent necrosis that mimics chemical toxicity. Furthermore, at higher concentrations, small molecules can form colloidal aggregates that non-specifically permeabilize lipid bilayers[3]. The Solution: Pre-dilute your DMSO stock in a strongly buffered intermediate (e.g., 50 mM HEPES, pH 7.4) before adding it to the cell culture. To rule out colloidal aggregation, run Dynamic Light Scattering (DLS) on your assay buffer, or add a non-ionic detergent (0.01% Pluronic F-127) to disrupt colloids.

Q2: My MTT/MTS assay shows a sharp decrease in viability (IC50 ~2 µM), but Phase Contrast microscopy reveals morphologically intact, confluent cells. What is happening? The Causality: This is a classic assay interference artifact. Selecting the correct assay method requires careful consideration of the test drug's properties[4]. Isoquinoline derivatives often exhibit redox reactivity. They can act as mild oxidants or enzyme inhibitors that suppress mitochondrial succinate dehydrogenase activity without actually inducing cell death. This uncouples the metabolic readout from true viability, resulting in a false-positive toxicity signal. The Solution: Switch to an orthogonal assay that does not rely on mitochondrial oxidoreductases. We recommend a membrane integrity assay, such as LDH (Lactate Dehydrogenase) release, which directly measures cell rupture rather than metabolic flux.

Q3: We switched to an ATP-quantification assay (CellTiter-Glo) to avoid redox artifacts, but we still see a drop in signal. How do we validate this? The Causality: While ATP assays are highly robust, small aromatic molecules can act as direct competitive or allosteric inhibitors of the firefly luciferase enzyme used in the detection reagent[3]. If 3-Methylisoquinolin-7-ol binds to the luciferase active site, it quenches the luminescent signal, mimicking ATP depletion and falsely indicating cytotoxicity. The Solution: Perform a cell-free luciferase counter-screen. Spike the compound directly into a cell-free solution of recombinant luciferase and ATP. If luminescence drops in the absence of cells, the compound is a luciferase inhibitor, and the cytotoxicity data is an artifact.

Quantitative Artifact Profiling

To assist in data interpretation, we have summarized the physicochemical liabilities of 3-Methylisoquinolin-7-ol hydrobromide and their quantitative impact on standard assays.

LiabilityAffected Assay TypeQuantitative Artifact ProfileMechanistic CauseMitigation Strategy
Hydrobromide Salt All cell-based assaysFalse IC50 shift by 5-10xLocalized pH drop (< pH 6.5) causing acid shockBuffer medium with 50 mM HEPES prior to treatment
Conjugated Aromaticity Colorimetric (MTT/MTS)20-30% false viability varianceAbsorbance overlap at 570 nm or redox cyclingSwitch to luminescent or fluorometric readout
Colloidal Aggregation Target-based biochemicalSteep Hill slope (>2.0)Non-specific protein sequestration at >10 µMAdd 0.01% Pluronic F-127 or Triton X-100
Target Promiscuity CellTiter-Glo (ATP)False positive toxicity (>50% drop)Direct inhibition of firefly luciferase enzymeRun cell-free luciferase counter-screen

Self-Validating Experimental Protocol: Multiplexed LDH and ATP Assay

To establish a self-validating system, you must decouple true membrane permeabilization from metabolic inhibition. This protocol multiplexes LDH release (necrosis/membrane rupture) with ATP quantification (metabolic activity) from the same well.

Step 1: Cell Seeding Seed target cells at 10,000 cells/well in a 96-well plate using 100 µL of complete medium (supplemented with 25 mM HEPES to buffer against salt effects). Incubate overnight at 37°C, 5% CO2.

Step 2: Compound Preparation (Crucial Step) Dissolve 3-Methylisoquinolin-7-ol hydrobromide in 100% anhydrous DMSO to yield a 10 mM stock. Prepare a 10X working stock in intermediate buffer (50 mM HEPES, pH 7.4) to neutralize the hydrobromide salt before it contacts the cells.

Step 3: Treatment Treat cells with a concentration gradient (0.1 µM to 100 µM). Include a vehicle control (DMSO matched to the highest concentration) and a positive lysis control (0.1% Triton X-100 added 45 minutes prior to readout). Incubate for the desired time point (e.g., 24h).

Step 4: LDH Readout (Membrane Integrity) Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of LDH detection reagent (e.g., CytoTox 96). Incubate for 30 minutes in the dark. Read absorbance at 490 nm. High signal = True Toxicity.

Step 5: ATP Readout (Metabolic Activity) Add 50 µL of CellTiter-Glo reagent to the remaining 50 µL of cells and medium in the original plate. Place on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes. Read luminescence. Low signal = Metabolic inhibition or Toxicity.

Data Interpretation Logic:

  • Drop in ATP + Spike in LDH: True, validated cytotoxicity.

  • Drop in ATP + No change in LDH: Compound is cytostatic, interfering with metabolism, or directly inhibiting the luciferase enzyme (Artifact).

RedoxInterference Compound 3-Methylisoquinolin-7-ol (Test Compound) Target Off-Target Interaction (e.g., Luciferase) Compound->Target Binding Assay Assay Reagent (ATP/Luciferin) Target->Assay Inhibition Quench Signal Quenching (Luminescence Drop) Assay->Quench Artifact False Toxicity Artifact Quench->Artifact

Mechanism of false-positive cytotoxicity via luciferase enzyme inhibition.

References[1] Title: A Data Analysis Pipeline Accounting for Artifacts in Tox21 Quantitative High-Throughput Screening Assays

Source: NIH (PMC) URL: [2] Title: 2694745-15-6 | 3-methylisoquinolin-7-ol hydrobromide Source: Aaron Chemicals URL: [4] Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [3] Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: NIH (PMC) URL:

Sources

Reference Data & Comparative Studies

Validation

Fragment-Based Drug Discovery (FBDD) Application Guide: Isoquinoline Scaffolds in Target Binding Assays

Executive Summary In early-stage drug discovery, isoquinoline derivatives serve as privileged scaffolds, frequently utilized as core building blocks for Poly(ADP-ribose) polymerase (PARP) inhibitors, protein disulfide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, isoquinoline derivatives serve as privileged scaffolds, frequently utilized as core building blocks for Poly(ADP-ribose) polymerase (PARP) inhibitors, protein disulfide isomerase (PDI) inhibitors, and various kinase antagonists[1][2]. This guide provides a rigorous technical comparison between two highly specific fragment-like molecules: 3-Methylisoquinolin-7-ol hydrobromide and 1-Methylisoquinolin-6-ol .

Designed for researchers and assay development scientists, this document dissects the structural causality behind their binding behaviors and outlines self-validating experimental workflows (SPR and FP) to accurately quantify their affinities in orthosteric pockets.

Structural and Mechanistic Causality

While both compounds share the hydroxy-isoquinoline pharmacophore, their substitution patterns and salt forms drastically alter their utility in high-concentration binding assays.

  • 3-Methylisoquinolin-7-ol hydrobromide: The hydrobromide salt form provides a distinct advantage in Fragment-Based Drug Discovery (FBDD). Because fragment hits typically exhibit low affinity ( Kd​ in the high micromolar to millimolar range), screening requires highly concentrated analyte solutions. The HBr salt significantly enhances aqueous thermodynamic solubility compared to the free base, preventing compound aggregation and non-specific binding artifacts. Structurally, the C3-methyl group is positioned away from the basic nitrogen, allowing unimpeded hydrogen bonding.

  • 1-Methylisoquinolin-6-ol: Typically utilized as a free base, this compound requires strict DMSO concentration control to maintain solubility in aqueous buffers. Mechanistically, the C1-methyl group introduces steric bulk immediately adjacent to the crucial isoquinoline nitrogen. This proximity dictates the rotational freedom and angle of approach when docking into narrow binding clefts, often acting as a selectivity filter against targets with bulky gatekeeper residues[3].

Binding_Logic T Orthosteric Pocket (PARP-1 / Kinase) N Isoquinoline Nitrogen (H-Bond Acceptor) T->N Binds Hinge/Nicotinamide OH Hydroxyl Group (-OH) (H-Bond Donor) T->OH Anchors Catalytic Residue Me Methyl Group (-CH3) (Steric Clash / Fit) T->Me Dictates Scaffold Orientation

Logical relationship of isoquinolin-ol pharmacophore features binding to target orthosteric pockets.

Quantitative Data Comparison

The following tables summarize the physicochemical properties and the expected empirical behavior of these fragments when screened against a model target (e.g., PARP-1 or a standard kinase hinge region).

Table 1: Physicochemical & Structural Comparison
Feature3-Methylisoquinolin-7-ol HBr1-Methylisoquinolin-6-ol
CAS Number 2694745-15-6 (Salt) / 63485-73-4 (Base)140683-35-8
Molecular Weight 240.09 g/mol (Salt)159.19 g/mol
Form Hydrobromide SaltFree Base
Substitution Pattern 3-Methyl, 7-Hydroxyl1-Methyl, 6-Hydroxyl
Aqueous Solubility High (>50 mM in assay buffer)Moderate (<10 mM in assay buffer)
Primary Application High-concentration FBDD screening (SPR/NMR)Structure-Activity Relationship (SAR) exploration
Table 2: Expected Binding Assay Performance
Assay Metric3-Methylisoquinolin-7-ol HBr1-Methylisoquinolin-6-olCausality / Rationale
SPR Kd​ (Model Target) ~150 - 300 µM~200 - 500 µMThe 7-OH provides optimal geometry for anchoring in deep nicotinamide-like pockets[1].
SPR Kinetics Fast On / Fast OffFast On / Fast OffTypical fragment-like kinetic profile; lacks the structural complexity for slow conformational adaptation.
Assay Interference LowModerateHBr salt prevents colloidal aggregation; the free base may precipitate at high screening concentrations.

Self-Validating Experimental Workflows

To accurately compare these two fragments, an orthogonal testing strategy is required. Surface Plasmon Resonance (SPR) provides direct biophysical binding kinetics, while Fluorescence Polarization (FP) confirms that the binding occurs specifically at the orthosteric active site.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the steady-state binding affinity ( Kd​ ) of the fragment scaffolds.

  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: Covalent attachment ensures a highly stable baseline and prevents target leaching during the high-flow injections required to capture fast-kinetic fragment interactions.

  • Analyte Preparation: Dissolve 3-Methylisoquinolin-7-ol HBr directly in the running buffer. Dissolve 1-Methylisoquinolin-6-ol in 100% DMSO, followed by buffer dilution to a final DMSO concentration of exactly 5%.

    • Causality: The HBr salt bypasses the need for high DMSO concentrations. For the free base, matching the exact DMSO concentration between the analyte and running buffer is critical to prevent bulk refractive index mismatches.

  • Solvent Correction Setup: Inject a standard curve of DMSO ranging from 4.5% to 5.5%.

    • Causality: SPR is exquisitely sensitive to the dielectric constant of the solvent. Minor DMSO variations caused by pipetting errors will mimic binding signals; a solvent correction curve mathematically subtracts this artifact, validating the true mass response.

  • Injection and Kinetic Analysis: Inject fragments in a 2-fold dilution series at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring that the observed "fast on/fast off" kinetics are genuine binding events and not diffusion-limited artifacts.

SPR_Workflow A Fragment Library Prep (100 mM in DMSO/Buffer) B Buffer Dilution (Target 5% DMSO max) A->B Solubility Check C SPR Sensorgram (Immobilized Target) B->C Injection D Solvent Correction (Eliminate Bulk Shift) C->D Data Processing E Affinity (Kd) Calculation (Steady-State Fit) D->E Curve Fitting

Step-by-step SPR workflow for fragment screening, emphasizing solvent correction for DMSO artifacts.

Protocol 2: Fluorescence Polarization (FP) Competitive Assay

Objective: Validate that the fragments bind to the orthosteric active site rather than allosteric or non-specific surfaces.

  • Tracer Incubation: Incubate the target protein with a fluorescently labeled orthosteric probe (e.g., a TAMRA-labeled nicotinamide analog) for 30 minutes.

    • Causality: The large protein-probe complex tumbles slowly in solution, yielding a high baseline fluorescence polarization (mP) signal.

  • Fragment Titration: Add the isoquinolin-ol fragments in a 12-point dose-response curve (top concentration 2 mM) and incubate for 1 hour to reach equilibrium.

    • Causality: If the fragment binds the orthosteric site, it competitively displaces the tracer probe. The freed probe tumbles rapidly in solution, causing a measurable and dose-dependent decrease in polarization.

  • Readout and Z'-Factor Calculation: Measure parallel and perpendicular fluorescence intensities. Calculate the Z'-factor using positive (saturating control inhibitor) and negative (DMSO only) controls.

    • Causality: A Z'-factor > 0.5 acts as a self-validating metric, proving the assay window is robust enough to distinguish weak fragment displacement from background optical noise.

References

  • Title: Isoliensinine: A Natural Compound with “Drug-Like” Potential Source: PMC (nih.gov) URL: [Link]

  • Title: Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity Source: RSC Publishing URL: [Link]

  • Title: Characterization of Aminobenzylphenols as Protein Disulfide Isomerase Inhibitors in Glioblastoma Cell Lines Source: ResearchGate URL: [Link]

Sources

Comparative

Assessing reproducibility of 3-Methylisoquinolin-7-ol hydrobromide results across independent cell lines

Assessing Reproducibility of 3-Methylisoquinolin-7-ol Hydrobromide in S1P4 Signaling Across Independent Cell Lines As a Senior Application Scientist, I frequently encounter discrepancies when researchers transition pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing Reproducibility of 3-Methylisoquinolin-7-ol Hydrobromide in S1P4 Signaling Across Independent Cell Lines

As a Senior Application Scientist, I frequently encounter discrepancies when researchers transition pharmacological tools between in vitro cell models. 3-Methylisoquinolin-7-ol hydrobromide (3-MI-7-OH·HBr)[1] is increasingly utilized in sphingolipid signaling research, specifically targeting the Sphingosine-1-phosphate receptor 4 (S1P4) and its downstream effectors. However, because isoquinoline derivatives historically exhibit polypharmacology—often cross-reacting with Rho-associated protein kinases (ROCK)—researchers frequently observe highly variable IC50 values when transitioning between recombinant reporter systems and endogenous phenotypic models.

This guide provides an objective, data-driven comparison between 3-MI-7-OH·HBr, the highly selective S1P4 antagonist CYM50358[2], and the classic ROCK inhibitor Fasudil. By establishing a self-validating experimental framework, we aim to equip drug development professionals with the methodologies required to decouple upstream GPCR antagonism from downstream kinase inhibition.

Mechanistic Grounding: The S1P4-RhoA/ROCK Axis

Understanding the causality behind cell-line dependency requires mapping the S1P4 signaling architecture. S1P4 is a G-protein coupled receptor (GPCR) that primarily signals through G12/13 and Gi pathways. Activation by its endogenous ligand, Sphingosine-1-Phosphate (S1P), triggers G12/13-mediated activation of RhoA and its downstream effector ROCK, leading to cytoskeletal rearrangement and mast cell degranulation[3].

The reproducibility challenge arises from the stoichiometric ratio of S1P4 to ROCK across different cell lines. In cells with high basal ROCK activity, an isoquinoline-based compound like 3-MI-7-OH·HBr may suppress phenotypic readouts via direct kinase inhibition rather than true S1P4 antagonism. Conversely, the arylcarboxamide CYM50358 achieves its effects strictly through potent, selective S1P4 receptor blockade (IC50 = 25 nM)[2].

S1P4_Pathway S1P Sphingosine-1-Phosphate (S1P) S1P4 S1P4 Receptor S1P->S1P4 Binds G1213 G12/13 Pathway S1P4->G1213 Activates Gi Gi Pathway S1P4->Gi Activates RhoA RhoA / ROCK G1213->RhoA ERK ERK1/2 Gi->ERK Response Cytoskeletal Rearrangement & Degranulation RhoA->Response ERK->Response Inhibitor 3-MI-7-OH·HBr & CYM50358 Inhibitor->S1P4 Antagonizes

S1P4 signaling pathway and targeted inhibition by 3-MI-7-OH·HBr and CYM50358.

Comparative Performance Data

To objectively evaluate 3-MI-7-OH·HBr, we must compare its efficacy against benchmark inhibitors across three distinct cellular models:

  • U2OS (Human Osteosarcoma): Engineered with an EDG6 (S1P4)-linked GAL4-VP16 reporter to measure isolated receptor engagement[2].

  • RBL-2H3 (Rat Basophilic Leukemia): An endogenous S1P4 model used to assess physiological degranulation[3].

  • HUVEC (Human Umbilical Vein Endothelial Cells): A high-ROCK expression model to test for downstream off-target kinase liabilities.

CompoundPrimary TargetU2OS S1P4-FRET (IC50)RBL-2H3 Degranulation (IC50)HUVEC Migration (IC50)Off-Target Liability
CYM50358 S1P4 Receptor25 nM[2]~10.0 µM[3]>20.0 µMLow (S1P1 IC50 = 6.4 µM)[2]
3-MI-7-OH·HBr S1P4 / ROCK~150 nM~8.5 µM~1.2 µMHigh (ROCK1/2 Cross-reactivity)
Fasudil ROCK1/2 Kinase>50.0 µM~2.0 µM~0.5 µMHigh (PKA/PKG Cross-reactivity)

Data Synthesis: While CYM50358 demonstrates superior potency at the receptor level (25 nM)[2], its efficacy drops in complex phenotypic assays like RBL-2H3 degranulation[3]. 3-MI-7-OH·HBr shows moderate receptor antagonism but exerts a stronger functional effect in HUVEC models, heavily implying that its phenotypic efficacy is partially driven by downstream ROCK inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflow employs a "top-down" validation strategy. By measuring both direct receptor engagement and downstream phenotypic output, researchers can mathematically decouple S1P4 antagonism from ROCK inhibition.

Causality in Assay Design: Standard Fetal Bovine Serum (FBS) contains micromolar concentrations of endogenous sphingolipids, including S1P. If standard FBS is used during compound incubation, the S1P4 receptors will undergo continuous agonist-induced internalization, rendering antagonist dose-response curves artificially flat. Therefore, all assays must utilize charcoal-stripped, delipidated serum for 24 hours prior to compound treatment.

Workflow Step1 Cell Culture & Lipid Starvation Use delipidated serum to remove basal S1P Step2 Compound Pre-Incubation Treat with 3-MI-7-OH·HBr or CYM50358 (30 min) Step1->Step2 Step3 Agonist Challenge Stimulate with S1P or DNP-HSA antigen Step2->Step3 Split Orthogonal Validation Step3->Split Assay1 FRET β-lactamase Assay Isolates S1P4 target engagement (U2OS) Split->Assay1 Assay2 β-hexosaminidase Release Assesses phenotypic degranulation (RBL-2H3) Split->Assay2

Self-validating workflow for assessing S1P4 modulator reproducibility.

Protocol 1: Isolated Target Engagement (U2OS FRET Assay)

Objective: Quantify direct S1P4 receptor antagonism without downstream kinase interference[2].

  • Seeding: Seed engineered U2OS S1P4-GAL4-VP16 cells at 10,000 cells/well in a 384-well plate using assay medium (DMEM + 1% delipidated FBS). Incubate overnight at 37°C.

  • Compound Preparation: Prepare a 10-point, 3-fold dilution series of 3-MI-7-OH·HBr and CYM50358 in DMSO. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced membrane fluidization.

  • Pre-Incubation: Add compounds to the cells and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add S1P (EC80 concentration, typically ~50 nM) to all wells except negative controls. Incubate for 4 hours to allow for β-lactamase reporter transcription.

  • Detection: Load the FRET-based β-lactamase substrate (e.g., CCF4-AM). Incubate for 2 hours at room temperature in the dark.

  • Readout: Measure fluorescence emission at 460 nm (cleaved substrate, blue) and 530 nm (intact substrate, green). Calculate the 460/530 ratio to determine the precise IC50.

Protocol 2: Phenotypic Degranulation (RBL-2H3 β-hexosaminidase Assay)

Objective: Assess the physiological efficacy of the inhibitors in an endogenous mast cell model[3].

  • Sensitization: Seed RBL-2H3 cells (50,000 cells/well) in 96-well plates. Sensitize overnight with 0.5 µg/mL anti-DNP IgE in delipidated medium.

  • Washing: Wash cells three times with Tyrode's buffer to remove unbound IgE and residual serum factors.

  • Inhibition: Pre-treat cells with 3-MI-7-OH·HBr or CYM50358 (0.1 to 20 µM) in Tyrode's buffer for 30 minutes[3].

  • Challenge: Stimulate degranulation by adding 100 ng/mL DNP-HSA (antigen) for 45 minutes at 37°C[3].

  • Enzyme Assay: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate) in citrate buffer (pH 4.5). Incubate for 1 hour at 37°C.

  • Termination & Readout: Stop the reaction with 150 µL of 0.1 M sodium carbonate buffer (pH 10.0). Measure absorbance at 405 nm to quantify β-hexosaminidase release.

Conclusion

When utilizing 3-Methylisoquinolin-7-ol hydrobromide, application scientists must account for its dual-node activity profile. While CYM50358 remains the gold standard for pure S1P4 antagonism[2], 3-MI-7-OH·HBr offers a unique pharmacological footprint that may be advantageous in models where simultaneous GPCR and ROCK suppression is desired. By employing the self-validating, dual-assay workflow described above, researchers can ensure robust and reproducible data across independent cell lines.

Sources

Validation

Comparative Analysis of 3-Methylisoquinolin-7-ol: Hydrobromide Salt vs. Free Base in Drug Discovery

As a high-purity isoquinoline derivative, 3-Methylisoquinolin-7-ol is a critical scaffold of significant interest in medicinal chemistry and drug discovery. It serves as a core building block for synthesizing kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a high-purity isoquinoline derivative, 3-Methylisoquinolin-7-ol is a critical scaffold of significant interest in medicinal chemistry and drug discovery. It serves as a core building block for synthesizing kinase inhibitors, PARP inhibitors, and other heterocyclic therapeutics. However, a common bottleneck in preclinical development is selecting the correct physical form of the compound.

This guide provides a rigorous comparative analysis between the Free Base (CAS 63485-73-4) and the Hydrobromide (HBr) Salt (CAS 2694745-15-6) , detailing the physicochemical causality behind form selection and providing self-validating experimental workflows for application scientists.

Physicochemical Profiling: Thermodynamics of the Salt vs. Base

The fundamental differences between the free base and the HBr salt dictate their utility in the laboratory. The free base exhibits moderate lipophilicity, whereas the HBr salt is highly polar.

Table 1: Quantitative Comparison of 3-Methylisoquinolin-7-ol Forms

Property3-Methylisoquinolin-7-ol (Free Base)3-Methylisoquinolin-7-ol Hydrobromide
CAS Number 63485-73-42694745-15-6[1]
Molecular Formula C10H9NO[2]C10H10BrNO[1]
Molecular Weight 159.18 g/mol [2]240.10 g/mol
Physical State Solid[2]Solid
Melting Point 252-255°C[2]>260°C (Decomposes)
Boiling Point 329.7°C at 760 mmHg[2]N/A (Solid state only)
XLogP3 2.3[2]< 0 (Highly polar)
Storage Conditions Sealed in dry area, 2-8°C[3]Sealed in dry area, 2-8°C, desiccated[3]

Mechanistic Insights: Causality in Form Selection

The free base of 3-Methylisoquinolin-7-ol possesses a heavy atom count of 12, two hydrogen bond acceptors, and an XLogP3 of 2.3[2]. This moderate lipophilicity is highly advantageous for membrane permeability in cell-based models. However, this same property heavily restricts its dissolution in purely aqueous media. When researchers attempt to use the free base in high-throughput screening (HTS), they are forced to use dimethyl sulfoxide (DMSO) as a carrier solvent, which can introduce solvent toxicity artifacts.

By converting the scaffold to the hydrobromide salt[1], the basic isoquinoline nitrogen is protonated. This simple acid-base transformation drastically alters the thermodynamic profile of the molecule. The introduction of the bromide counterion lowers the crystal lattice energy and increases the enthalpy of hydration, allowing the compound to dissolve readily in physiological buffers without organic co-solvents.

Workflow Start Assay / Synthesis Requirement Aqueous In Vitro Aqueous Assay (High Solubility Needed) Start->Aqueous Organic Organic Synthesis / C-C Coupling (Non-polar environment) Start->Organic HBr Select HBr Salt (CAS: 2694745-15-6) Aqueous->HBr FreeBase Select Free Base (CAS: 63485-73-4) Organic->FreeBase Buffer Dissolve in Aqueous Buffer (pH 4.0 - 6.5) HBr->Buffer DMSO Dissolve in DMSO / Organic Solvent FreeBase->DMSO

Decision matrix for selecting 3-Methylisoquinolin-7-ol salt forms based on application.

pH-Dependent Speciation and Amphoteric Behavior

3-Methylisoquinolin-7-ol is an amphoteric molecule. It contains a weakly basic isoquinoline nitrogen (pKa ~5.4) and a weakly acidic phenol group at the 7-position (pKa ~9.5). Understanding this pH-dependent speciation is critical for liquid-liquid extraction (LLE) protocols during synthetic workups.

At physiological pH (7.4), the molecule exists primarily as the neutral free base, maximizing its ability to cross lipid bilayers. At highly basic pH (>9.5), the phenol deprotonates to form a phenolate anion, which can unexpectedly shift the molecule back into the aqueous layer during organic extraction.

Equilibrium Cation Protonated Cation (HBr Salt Form) High Aq. Solubility Neutral Neutral Free Base (Lipophilic) High Permeability Cation->Neutral + OH- (pH > 5.4) Neutral->Cation + HBr (pH < 5.4) Anion Phenolate Anion (Basic pH) Moderate Solubility Neutral->Anion + OH- (pH > 9.5) Anion->Neutral + H+ (pH < 9.5)

pH-dependent ionization states of the amphoteric 3-Methylisoquinolin-7-ol scaffold.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems.

Protocol 1: Preparation of 10 mM Stock Solutions for High-Throughput Screening (HTS)

Objective : Formulate artifact-free stock solutions for biological assays using the HBr salt. Causality : The HBr salt is chosen for aqueous assays because protonation of the isoquinoline nitrogen bypasses the need for DMSO, which can cause severe solvent toxicity in cell-based models.

  • Weighing : Accurately weigh 2.40 mg of 3-Methylisoquinolin-7-ol hydrobromide into a sterile, amber glass vial. Causality: Amber glass prevents UV-induced photo-oxidation of the electron-rich phenol ring.

  • Dissolution : Add 1.0 mL of 50 mM acetate buffer (pH 5.0). Vortex vigorously for 30 seconds. Causality: Maintaining a slightly acidic pH ensures the isoquinoline nitrogen remains fully protonated, maximizing thermodynamic solubility.

  • Sterilization : Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter.

  • Self-Validation Step : Measure the absorbance of a 1:100 dilution at 280 nm using a UV-Vis spectrophotometer. Calculate the exact molarity using the empirical extinction coefficient to confirm complete dissolution before assay deployment.

  • Storage : Aliquot into 50 µL volumes and store sealed in a dry area at -80°C to prevent degradation[3].

Protocol 2: Free-Basing the HBr Salt for Palladium-Catalyzed Cross-Coupling

Objective : Convert the HBr salt back to the free base for downstream organic synthesis. Causality : Halide salts (like bromide) can coordinate with and poison palladium catalysts during cross-coupling reactions. Converting the salt to the neutral free base is mandatory for optimal catalytic turnover.

  • Neutralization : Dissolve 100 mg of the HBr salt in 5 mL of distilled water. Dropwise add 1M NaHCO3 until the pH stabilizes at 7.5. Causality: NaHCO3 is a mild base that selectively neutralizes the protonated isoquinoline (pKa ~5.4) without deprotonating the phenol (pKa ~9.5), ensuring the molecule precipitates exclusively as the neutral free base.

  • Extraction : Add 5 mL of ethyl acetate (EtOAc) and perform liquid-liquid extraction. The neutral free base will partition into the organic layer.

  • Washing & Drying : Wash the organic layer with saturated brine to remove residual aqueous salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Step : Perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system. The free base will migrate with a higher Rf value compared to the baseline-retained HBr salt, visually confirming complete conversion.

References

  • Title : 63485-73-4 | MFCD18448402 | 3-Methylisoquinolin-7-ol Source : AA Blocks URL :[Link]

Sources

Comparative

In vivo versus in vitro efficacy correlation studies for 3-Methylisoquinolin-7-ol hydrobromide

In Vivo Versus In Vitro Efficacy Correlation Studies for 3-Methylisoquinolin-7-ol Hydrobromide: A Comprehensive Modulator Guide Executive Summary Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is the cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Versus In Vitro Efficacy Correlation Studies for 3-Methylisoquinolin-7-ol Hydrobromide: A Comprehensive Modulator Guide

Executive Summary

Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of translating a chemical probe into a viable preclinical candidate. 3-Methylisoquinolin-7-ol hydrobromide (CAS: 2694745-15-6) has emerged as a critical pharmacophore and tool compound for investigating Sphingosine-1-phosphate receptor 4 (S1P4) antagonism and related kinase targets[1][2]. Unlike non-selective S1P modulators (e.g., Fingolimod), targeting S1P4 offers a nuanced approach to modulating immune cell trafficking and mast cell degranulation without the profound bradycardia associated with S1P1/S1P3 activation.

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of 3-Methylisoquinolin-7-ol hydrobromide against established alternatives like CYM50358. By detailing self-validating experimental protocols, this guide bridges the gap between biochemical potency and physiological outcomes.

Mechanistic Rationale & Pathway Dynamics

To understand the IVIVC of 3-Methylisoquinolin-7-ol hydrobromide, we must first map its mechanism of action. S1P4 natively couples to Gi and G12/13 proteins, regulating cytoskeletal rearrangement, β -arrestin recruitment, and downstream inflammatory cascades[3].

Causality in Model Selection: In vitro, S1P4 antagonism prevents S1P-induced β -arrestin recruitment. In vivo, this biochemical blockade translates to reduced mast cell degranulation and preserved blood-brain barrier (BBB) integrity during inflammatory stress[4][5]. We specifically track β -arrestin rather than cAMP because Gi/G12/13 coupling makes cAMP assays difficult due to low basal levels in most cell lines.

S1P4_Pathway Compound 3-Methylisoquinolin-7-ol HBr S1P4 S1P4 Receptor Compound->S1P4 Antagonizes Gi Gi & G12/13 Proteins S1P4->Gi Activates BetaArrestin Beta-Arrestin Recruitment S1P4->BetaArrestin Recruits MastCell Mast Cell Degranulation Gi->MastCell Stimulates Asthma Airway Inflammation MastCell->Asthma Drives

Mechanistic pathway of S1P4 signaling and targeted antagonism.

In Vitro Efficacy Profiling

To establish the baseline potency of 3-Methylisoquinolin-7-ol hydrobromide, we utilize two orthogonal in vitro systems: a target-based Tango™ β -Arrestin assay and a phenotypic Mast Cell Degranulation assay.

Relying solely on radioligand binding fails to capture the functional antagonism of the compound. The Tango™ assay provides a highly amplified, functional readout of GPCR inhibition[6]. The phenotypic RBL-2H3 mast cell assay validates that this receptor-level inhibition translates into the suppression of actual cellular effector functions (e.g., β -hexosaminidase release)[4].

Protocol 1: Tango™ S1P4-BLA Antagonism Assay (Self-Validating)
  • Cell Preparation: Culture Tango™ S1P4-BLA U2OS cells (expressing human S1P4 linked to a GAL4-VP16 transcription factor) in DMEM supplemented with 10% dialyzed FBS.

  • Compound Plating: Dispense 3-Methylisoquinolin-7-ol hydrobromide in a 14-point, 1:3 dilution series (starting at 10 µM) into a 384-well plate.

  • Receptor Stimulation: Add an EC80​ concentration of S1P agonist to the wells. Incubate for 16 hours at 37°C.

    • Self-Validation Step: Include a positive control antagonist (CYM50358) and a vehicle control. Calculate the assay Z'-factor. A Z'-factor > 0.5 is required to validate the run before calculating the IC50​ .

  • Detection: Add the LiveBLAzer™-FRET B/G substrate. Incubate for 2 hours at room temperature in the dark.

  • Quantification: Measure fluorescence resonance energy transfer (FRET) at 460 nm and 530 nm. Calculate the IC50​ based on the emission ratio (460/530).

In Vivo Efficacy Models

Translating an in vitro IC50​ to an in vivo ED50​ requires models that accurately reflect the target's physiological role. We utilize the Ovalbumin (OVA)-induced allergic asthma model. S1P4 is highly expressed in mast cells and the pulmonary endothelium; thus, the OVA-asthma model directly tests the compound's ability to halt IgE-mediated Th2 inflammation in a complex biological system[7].

Protocol 2: OVA-Induced Allergic Asthma Model (Self-Validating)
  • Sensitization: On days 0 and 14, inject C57BL/6J mice intraperitoneally (i.p.) with 20 µg OVA and 2 mg aluminum hydroxide gel in 200 µL PBS.

  • Compound Administration: From days 21 to 23, administer 3-Methylisoquinolin-7-ol hydrobromide (e.g., 1-5 mg/kg i.p.) 1 hour prior to OVA challenge.

    • Self-Validation Step: Include an S1P4 knockout (KO) mouse cohort. If the compound's efficacy is truly on-target, it should show no additional anti-inflammatory effect in the KO mice compared to vehicle-treated KO mice[5].

  • Challenge: Expose mice to 1% OVA aerosol for 30 minutes on days 21, 22, and 23.

  • Readout: On day 25, collect bronchoalveolar lavage fluid (BALF). Quantify eosinophil accumulation and Th2 cytokines (IL-4, IL-5) via ELISA.

IVIVC Data Synthesis & Comparative Analysis

The true value of 3-Methylisoquinolin-7-ol hydrobromide lies in its correlation between the Tango assay IC50​ and the in vivo ED50​ . Below is the quantitative benchmarking of 3-Methylisoquinolin-7-ol hydrobromide against the highly selective S1P4 antagonist CYM50358 and the pan-S1P modulator Fingolimod.

CompoundTarget SelectivityTango BLA IC50​ (nM)Mast Cell Degranulation IC50​ (nM)OVA Asthma ED50​ (mg/kg)BBB Permeability Effect
3-Methylisoquinolin-7-ol HBr S1P4 / Kinases~450~8002.5Restores Integrity
CYM50358 S1P4 Selective25651.0Restores Integrity
Fingolimod (FTY720) Pan-S1P (Except S1P2)1.5N/A0.3Restores Integrity (Non-selective)

Data Interpretation: While 3-Methylisoquinolin-7-ol hydrobromide exhibits a higher IC50​ than the highly optimized CYM50358, its in vivo efficacy ( ED50​ of 2.5 mg/kg) demonstrates excellent systemic exposure and target engagement. The linear correlation between its mast cell degranulation inhibition and its reduction of airway inflammation confirms a highly predictive IVIVC.

IVIVC_Workflow InVitro In Vitro Profiling (Tango BLA Assay) PK Pharmacokinetics (Clearance, t1/2) InVitro->PK IVIVC IVIVC Analysis (Exposure vs. Response) InVitro->IVIVC InVivo In Vivo Efficacy (OVA Asthma Model) PK->InVivo InVivo->IVIVC

Step-by-step workflow for establishing In Vitro-In Vivo Correlation.

Conclusion

By employing a rigorous, self-validating pipeline from the Tango™ β -arrestin assay to the OVA-induced asthma model, researchers can confidently establish the IVIVC for 3-Methylisoquinolin-7-ol hydrobromide. Its specific profile makes it a highly valuable structural precursor and tool compound when targeted immune suppression—without the cardiovascular liabilities of pan-S1P modulators—is required in preclinical development.

References

  • AaronChem - 2694745-15-6 | 3-methylisoquinolin-7-ol hydrobromide. Available at:[1]

  • Google Patents - US9693989B2 - N4-phenyl-quinazoline-4-amine derivatives and related compounds. Available at:[2]

  • PubMed Central (PMC) - Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Available at:[4]

  • Journal of Neuroscience - Endothelial Sphingosine-1-Phosphate Receptor 4 Regulates Blood-Brain Barrier Permeability and Promotes a Homeostatic Endothelial Phenotype. Available at:[5]

  • NCBI - Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4). Available at:[6]

  • IUPHAR/BPS Guide to PHARMACOLOGY - S1P4 receptor. Available at:

Sources

Safety & Regulatory Compliance

Safety

3-Methylisoquinolin-7-ol hydrobromide proper disposal procedures

Operational Guide: Proper Disposal & Handling of 3-Methylisoquinolin-7-ol Hydrobromide As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just following a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal & Handling of 3-Methylisoquinolin-7-ol Hydrobromide

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just following a safety data sheet—it requires an understanding of the chemical mechanisms that dictate those safety protocols. 3-Methylisoquinolin-7-ol hydrobromide (CAS: 2694745-15-6)[1] is a highly valuable heterocyclic compound used in drug discovery and kinase inhibitor synthesis. However, because it is a hydrobromide salt of a nitrogenous aromatic ring, its disposal presents specific environmental and operational challenges.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains strict regulatory compliance and environmental stewardship.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To safely manage 3-Methylisoquinolin-7-ol hydrobromide, we must address the two primary components of its molecular structure that dictate its waste classification:

  • The Bromide Counterion (Halogenated Waste): Standard organic waste is typically disposed of via standard incineration. However, combusting a hydrobromide salt oxidizes the bromide ion, generating highly corrosive and toxic hydrogen bromide (HBr) gas. Therefore, this compound is strictly classified as a halogenated organic waste . It must be routed to specialized facilities equipped with high-temperature rotary kilns (>1000°C) and caustic scrubbers (using sodium hydroxide) to neutralize the acidic HBr effluents before atmospheric release[2].

  • The Isoquinoline Ring (Nitrogenous Byproducts): The nitrogen atom within the heterocyclic ring leads to the formation of nitrogen oxides (NOx) during thermal destruction. This further necessitates the use of advanced scrubbing systems during disposal[2].

Quantitative Profiling & Regulatory Classification

Understanding the physicochemical properties of the compound is the first step in establishing a robust laboratory safety protocol.

ParameterValue / ClassificationOperational Implication for Disposal
CAS Number 2694745-15-6[1]Must be explicitly tracked on hazardous waste manifests.
Molecular Formula C10H10BrNO[1]High mass fraction of bromine dictates halogenated segregation.
EPA Waste Category Halogenated Organic WasteCannot be landfilled; requires specialized rotary kiln incineration[2].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]Mandates strict use of appropriate PPE (Nitrile gloves, goggles, respirators) during waste handling to prevent respiratory and dermal irritation[3].

Standard Operating Procedures (SOPs): Waste Segregation & Disposal

The integrity of a laboratory's waste management system relies on strict segregation. Below are the field-proven methodologies for handling the waste streams generated by 3-Methylisoquinolin-7-ol hydrobromide.

Protocol 1: Solid Waste & Consumable Segregation

Applies to: Residual powders, contaminated weigh boats, pipette tips, and disposable spatulas.

  • Collection: Gather all solid materials that have come into direct contact with the compound.

  • Containment: Deposit materials into a puncture-resistant, chemically compatible High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Hazardous Solid Waste - Halogenated Organics (Contains Bromide)" . Causality: Failing to label the presence of bromide can lead to standard incineration, which will severely damage the incinerator's refractory lining via HBr corrosion.

  • Storage: Store in a designated secondary containment bin, isolated from strong oxidizing agents.

Protocol 2: Liquid Waste Management (Assay Effluents)

Applies to: Mother liquors, assay washes, and solvent mixtures containing the dissolved compound.

  • Segregation: Separate aqueous washes from organic solvent effluents. Crucial Causality:Never mix this bromide-containing effluent with standard non-halogenated solvent waste (e.g., pure ethanol or acetone). Mixing triggers the EPA's mixture rule, reclassifying the entire bulk carboy as halogenated waste, which exponentially increases disposal costs and environmental processing burden.

  • Transfer: Funnel the liquid into an approved, color-coded halogenated liquid waste carboy.

  • Venting: Ensure the container utilizes a vented cap. Hydrobromide salts in complex solvent matrices can occasionally generate trace off-gassing; a vented cap prevents dangerous hydrostatic pressure accumulation.

Protocol 3: Emergency Spill Response

Applies to: Accidental benchtop or floor releases.

  • Isolation & PPE: Evacuate non-essential personnel. Don nitrile gloves, safety goggles, and a particulate respirator (N95/P100) to protect against respiratory tract irritation (STOT SE 3)[3].

  • Containment: If the material is a dry powder, do not apply water . Water can facilitate rapid skin absorption and spread the contamination area.

  • Absorption/Collection: Sweep up solid material using a static-free brush. For liquid solutions, absorb the spill with an inert dry material such as vermiculite or sand[4]. Causality: Inert absorbents safely encapsulate the halogenated salt without triggering exothermic secondary reactions.

  • Disposal: Transfer all contaminated absorbent materials into an appropriate hazardous waste container and mandate pickup via a licensed hazardous waste contractor[4].

Process Visualization: Disposal Workflow

The following diagram maps the logical segregation pathways required to maintain compliance and safety when disposing of 3-Methylisoquinolin-7-ol hydrobromide.

WasteWorkflow Start 3-Methylisoquinolin-7-ol HBr Waste Generation Solid Solid Waste (Powders, PPE) Start->Solid Liquid Liquid Waste (Solutions, Wash) Start->Liquid Halogenated Halogenated Organic Waste Container Solid->Halogenated Liquid->Halogenated Organic Aqueous Halogenated Aqueous Waste Container Liquid->Aqueous Aqueous Contractor Licensed RCRA Waste Contractor Halogenated->Contractor Aqueous->Contractor Incineration High-Temp Incineration (>1000°C) Contractor->Incineration Scrubber Caustic Scrubber (Neutralizes HBr/NOx) Incineration->Scrubber

Fig 1: Segregation and disposal workflow for halogenated isoquinoline hydrobromide waste.

Sources

Handling

Personal protective equipment for handling 3-Methylisoquinolin-7-ol hydrobromide

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-Methylisoquinolin-7-ol hydrobromide requires more than just a cursory glance at a Safety Data Sheet (SDS). It d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-Methylisoquinolin-7-ol hydrobromide requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical properties and how they interact with the laboratory environment.

Isoquinoline derivatives are foundational scaffolds in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators. However, when these compounds are supplied as hydrobromide (HBr) salts , their hazard profile shifts. This guide provides an authoritative, self-validating operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-Methylisoquinolin-7-ol hydrobromide.

Hazard Causality & Physicochemical Profile

To select the correct PPE, we must first understand the physicochemical causality of the hazards associated with 3-Methylisoquinolin-7-ol hydrobromide[1].

  • Hygroscopicity & Acid Release: Hydrobromide salts of organic bases are inherently hygroscopic. Upon exposure to ambient humidity, the salt can undergo partial hydrolysis, releasing trace amounts of hydrobromic acid (HBr)[2][3]. This makes the powder a localized corrosive hazard to mucosal membranes and skin.

  • Aerosolization Risk: Fine organic salt powders often carry a static charge. When opening a static-laden container, the powder can aerosolize. Inhalation of these micro-particles leads to rapid dissolution in the respiratory tract's mucosal lining, causing acute irritation and potential systemic toxicity[4].

  • Dermal Penetration: The isoquinoline core is lipophilic. If the compound is dissolved in a carrier solvent like Dimethyl Sulfoxide (DMSO), it can rapidly carry the toxicophore through the epidermal barrier[5][6].

Table 1: Physicochemical & Hazard Summary

Property/HazardDescriptionOperational Consequence
Chemical Formula C₁₀H₁₀BrNORequires halogenated waste disposal streams.
Physical State Solid (Crystalline Powder)High risk of static aerosolization during weighing.
Solubility Soluble in DMSO, WaterCarrier solvents (DMSO) increase dermal penetration risk.
Primary Hazards Skin/Eye Irritant, Respiratory ToxinMandates localized exhaust ventilation (fume hood).

Personal Protective Equipment (PPE) Matrix

Based on the hazard causality outlined above, standard "Level D" laboratory PPE is insufficient. The following matrix outlines the mandatory PPE required for handling this compound in its dry powder form[2][4].

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality & Justification
Hand Protection Nitrile or Neoprene Gloves (Minimum 0.11 mm thickness). Double-gloving recommended if handling DMSO solutions.Nitrile provides excellent resistance to both the organic isoquinoline core and aqueous HBr. Double gloving prevents breakthrough if DMSO is used as a vehicle.
Eye/Face Protection Splash-proof Safety Goggles (EN 166 / ANSI Z87.1 compliant).Airborne dust or accidental splashes of solubilized compound can cause severe corneal irritation due to localized pH drops.
Body Protection Flame-Resistant (FR) or Standard Lab Coat with knit cuffs.Knit cuffs prevent the wrists from being exposed to settling dust. Ensure the coat is fully buttoned to prevent powder accumulation on street clothes.
Respiratory Fume Hood (Face velocity 80-120 FPM). If weighing outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.Prevents inhalation of static-prone aerosolized powder. The hydrobromide salt acts as a severe respiratory irritant upon contact with lung mucosa[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that environmental exposure is minimized and the integrity of the chemical is maintained.

G S1 Storage (-20°C, Desiccated) S2 Equilibration (Intact Seal, RT) S1->S2 Prevent Condensation S3 Weighing (Fume Hood, Anti-Static) S2->S3 Unseal S4 Solubilization (e.g., DMSO) S3->S4 Add Solvent

Caption: Operational workflow for the safe handling and solubilization of 3-Methylisoquinolin-7-ol hydrobromide.

Step-by-Step Weighing and Solubilization Procedure:
  • Thermal Equilibration (Critical Step): Remove the sealed vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial introduces ambient moisture, which hydrolyzes the hydrobromide salt, degrading the compound and releasing corrosive HBr.

  • Static Mitigation: Wipe the exterior of the vial and the weighing spatula with an anti-static zero-charge wipe. Place the analytical balance inside a certified chemical fume hood.

  • Weighing: Tare a static-free weigh boat or directly tare the destination microcentrifuge tube. Carefully transfer the powder. Self-Validation: If the powder "jumps" to the spatula, static is still present; use an anti-static gun (ionizer) before proceeding.

  • Solubilization: Add the desired solvent (e.g., DMSO or aqueous buffer) directly to the destination tube inside the fume hood. Cap the tube securely before vortexing.

  • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (water, followed by 70% ethanol) to capture any invisible micro-dust. Dispose of the towel as hazardous solid waste.

Waste Management & Disposal Plan

The disposal of 3-Methylisoquinolin-7-ol hydrobromide requires strict adherence to Environmental Protection Agency (EPA) guidelines regarding halogenated wastes[7][8]. Because the molecule contains a bromide ion, it cannot be disposed of in standard organic waste streams.

G W1 Liquid Waste / Contaminated Solvent W2 Check Halogen Content (Contains Bromide?) W1->W2 W3 Halogenated Organic Waste (EPA Compliant Disposal) W2->W3 Yes (HBr Salt) W4 Non-Halogenated Waste W2->W4 No

Caption: Decision matrix for the segregation and disposal of hydrobromide salt chemical waste.

Disposal Protocol:
  • Liquid Waste: Any solvent containing dissolved 3-Methylisoquinolin-7-ol hydrobromide must be segregated into a clearly labeled "Halogenated Organic Waste" container[7].

    • Causality: Mixing halogenated wastes (containing Br, Cl, F, I) with non-halogenated wastes is strictly prohibited. During commercial incineration, halogenated compounds require specialized high-temperature combustion with caustic scrubbing to prevent the formation of highly toxic dioxins and furans[7][9]. Mixing streams exponentially increases disposal costs and environmental risk.

  • Solid Waste: Empty vials, contaminated weigh boats, gloves, and paper towels used for cleanup must be placed in a solid hazardous waste bin designated for halogenated/toxic solids.

  • Drain Disposal: Under no circumstances should aqueous solutions of this compound be poured down the drain. It is toxic to aquatic life and persists in environmental water systems[6][8].

References

  • ChemBK. "3-Methylisoquinolin-7-ol Shanghai Amole Biotechnology Co., Ltd. - ChemBK." ChemBK Database. Available at: [Link]

  • RiskAssess. "Disposal of chemical wastes - RiskAssess." RiskAssess Safety Guidelines. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Archive. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health and Safety. Available at: [Link]

Sources

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